Duazomycin
Description
Propriétés
Numéro CAS |
2508-89-6 |
|---|---|
Formule moléculaire |
C8H11N3O4 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
(2S)-2-acetamido-6-diazo-5-oxohexanoic acid |
InChI |
InChI=1S/C8H11N3O4/c1-5(12)11-7(8(14)15)3-2-6(13)4-10-9/h4,7H,2-3H2,1H3,(H,11,12)(H,14,15)/t7-/m0/s1 |
Clé InChI |
WBSWOKCKZUNHQV-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)O |
SMILES canonique |
CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Duazomycin, Diazomycin A, Duazomycin A, Acetyl-don, NSC 51097 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Duazomycin A as a Glutamine Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duazomycin A is a naturally occurring antibiotic that functions as a glutamine antagonist, exhibiting antineoplastic and antibacterial properties. This document provides a comprehensive technical overview of the mechanism of action of this compound A. By competitively inhibiting glutamine-utilizing enzymes, this compound A disrupts critical metabolic pathways essential for cell proliferation, including de novo purine and pyrimidine biosynthesis. This guide details the biochemical effects, relevant cellular pathways, and experimental methodologies used to characterize this class of compounds. While specific quantitative inhibitory data for this compound A is limited in contemporary literature, this guide consolidates available information and draws parallels with the well-studied glutamine antagonist, 6-Diazo-5-oxo-L-norleucine (DON), to provide a thorough understanding of its mode of action.
Introduction
Glutamine is a crucial nutrient for rapidly proliferating cells, serving as a primary nitrogen donor for the synthesis of nucleotides, non-essential amino acids, and other essential biomolecules. Cancer cells, in particular, often exhibit a high dependence on glutamine metabolism to sustain their growth and survival, a phenomenon termed "glutamine addiction". This metabolic vulnerability presents a key target for anticancer therapeutic strategies.
This compound A, an antibiotic isolated from Streptomyces, is a structural analog of glutamine. This structural similarity allows it to act as a competitive inhibitor of various glutamine-dependent enzymes, thereby disrupting cellular metabolism and impeding cell growth. This guide explores the detailed mechanism through which this compound A exerts its effects as a glutamine antagonist.
Mechanism of Action: Competitive Inhibition of Glutamine-Utilizing Enzymes
The primary mechanism of action of this compound A is the competitive inhibition of enzymes that utilize glutamine as a substrate. As a glutamine analog, this compound A binds to the glutamine-binding site of these enzymes, preventing the binding of the natural substrate and thereby inhibiting the downstream enzymatic reaction.
The enzymes primarily affected are the amidotransferases , which catalyze the transfer of the amide nitrogen from glutamine to an acceptor molecule. Key enzyme families targeted by glutamine antagonists include:
-
Glutamine PRPP Amidotransferase (GPAT): The rate-limiting enzyme in de novo purine biosynthesis.
-
CTP Synthetase (CTPS): Involved in the de novo synthesis of pyrimidine nucleotides.
-
GMP Synthetase (GMPS): Catalyzes the final step in the de novo synthesis of guanosine monophosphate (GMP).
-
Glutaminase (GLS): Converts glutamine to glutamate, a key step in glutaminolysis.
By inhibiting these enzymes, this compound A effectively shuts down the synthesis of essential building blocks for DNA and RNA, leading to cell cycle arrest and apoptosis.[1]
Impact on Nucleotide Biosynthesis
The most significant consequence of glutamine antagonism by this compound A is the disruption of de novo purine and pyrimidine biosynthesis.[2]
-
Purine Synthesis: Inhibition of Glutamine PRPP Amidotransferase blocks the initial committed step of the purine synthesis pathway, leading to a depletion of the intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP).[3]
-
Pyrimidine Synthesis: Inhibition of CTP Synthetase prevents the conversion of UTP to CTP, a critical step for DNA and RNA synthesis.[2]
The overall impact is a severe reduction in the availability of nucleotides necessary for DNA replication and transcription, ultimately halting cell proliferation.[4]
Disruption of Glutaminolysis and Downstream Pathways
While the primary effect is on nucleotide synthesis, the inhibition of glutaminase by this compound A also disrupts glutaminolysis. This pathway is crucial for replenishing the tricarboxylic acid (TCA) cycle with α-ketoglutarate, a key anaplerotic substrate. Inhibition of this process can lead to metabolic stress and a reduction in cellular energy production.
Furthermore, glutamine metabolism is linked to the mTOR signaling pathway, a central regulator of cell growth and proliferation. By depleting intracellular glutamine, this compound A can indirectly inhibit mTORC1 signaling, further contributing to its anti-proliferative effects.
Quantitative Data
Specific quantitative data on the inhibitory activity of this compound A against various enzymes is scarce in recent scientific literature. The following table presents a summary of the type of quantitative data that is critical for characterizing glutamine antagonists. For illustrative purposes, where specific data for this compound A is unavailable, data for the related and more extensively studied glutamine antagonist, 6-Diazo-5-oxo-L-norleucine (DON), is provided as a reference point.
| Compound | Target Enzyme | Assay Type | IC50 | Ki | Cell Line / System | Reference |
| This compound A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 6-Diazo-5-oxo-L-norleucine (DON) | CTP Synthetase | Enzyme Inhibition | Data Not Available | Data Not Available | E. coli | |
| CTP Synthetase-IN-1 | CTP Synthetase 1 (human) | Enzyme Inhibition | 32 nM | Data Not Available | Purified Enzyme | |
| CTP Synthetase-IN-1 | CTP Synthetase 2 (human) | Enzyme Inhibition | 18 nM | Data Not Available | Purified Enzyme |
Note: The absence of specific IC50 and Ki values for this compound A highlights a significant gap in the publicly available research data for this compound.
Experimental Protocols
The characterization of glutamine antagonists like this compound A involves a series of in vitro and cell-based assays to determine their inhibitory potential and cellular effects.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory kinetics of a compound against a purified glutamine-utilizing enzyme (e.g., CTP Synthetase).
Objective: To determine the IC50 and Ki values of this compound A for a specific enzyme.
Materials:
-
Purified target enzyme (e.g., CTP Synthetase)
-
Substrates (e.g., UTP, ATP, glutamine)
-
This compound A
-
Assay buffer (optimized for enzyme activity)
-
96-well microplate
-
Microplate reader
Methodology:
-
Enzyme Reaction Setup: Prepare a reaction mixture containing the assay buffer, substrates (except for the initiating substrate), and varying concentrations of this compound A in a 96-well plate.
-
Pre-incubation: Pre-incubate the enzyme with this compound A for a defined period to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the final substrate (e.g., glutamine).
-
Kinetic Measurement: Measure the rate of product formation over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
Data Analysis: Plot the initial reaction velocities against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. Further kinetic experiments varying substrate concentrations can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound A on the proliferation of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound A in cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound A and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control and plot cell viability against the drug concentration. Calculate the GI50 value from the resulting dose-response curve.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and relationships involved in the mechanism of action of this compound A.
Caption: Mechanism of action of this compound A as a glutamine antagonist.
Caption: Experimental workflow for an enzyme inhibition assay.
References
- 1. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of antimetabolites of purine and pyrimidine nucleotide metabolism in tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme targets of antiglutamine agents in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Origin of Duazomycin from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duazomycin, a notable antitumor antibiotic, is a secondary metabolite produced by actinomycetes of the genus Streptomyces. First characterized in the mid-20th century, this compound is chemically identified as N-acetyl-6-diazo-5-oxo-L-norleucine (N-acetyl-DON). As a glutamine antagonist, this compound exhibits cytotoxic properties by interfering with essential metabolic pathways. This technical guide provides a comprehensive overview of the discovery, origin, isolation, and characterization of this compound from its microbial source. It includes detailed experimental protocols, quantitative data, and a proposed biosynthetic pathway, offering valuable insights for researchers in natural product discovery and antibiotic development.
Discovery and Origin
This compound was first isolated from the fermentation broth of an unclassified Streptomyces species recovered from a soil sample collected in Peru.[1] The initial characterization of this antitumor antibiotic was reported in 1956 by a team of researchers led by Henry W. Dion.[1] Subsequent research has also identified Streptomyces ambofaciens as a producer of this compound A.[1] The discovery of this compound was part of the "Golden Age" of antibiotic discovery, a period marked by the intensive screening of soil microorganisms, particularly Streptomyces, for novel bioactive compounds.[2]
Physicochemical Properties and Structure
This compound is the N-acetylated derivative of 6-diazo-5-oxo-L-norleucine (DON). It is a water-soluble, yellowish powder that can also be dissolved in aqueous solutions of methanol, acetone, or ethanol.[1] The crystalline form of the related compound, DON, appears as yellowish-greenish needles.
Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁N₃O₄ | - |
| Molecular Weight | 213.19 g/mol | - |
| Appearance | Yellowish powder | |
| Solubility | Water, aqueous methanol, aqueous acetone, aqueous ethanol | |
| UV Absorption Maxima (in phosphate buffer, pH 7) | 274 nm (E1%1cm 683), 244 nm (E1%1cm 376) | |
| Specific Rotation ([α]D²⁶) | +21° (c = 5.4% in H₂O) for DON |
Experimental Protocols
The following sections detail the methodologies for the production, isolation, and characterization of this compound from Streptomyces. These protocols are based on established techniques for the cultivation of Streptomyces and the extraction of secondary metabolites.
Fermentation of the Producing Streptomyces Strain
The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. The composition of the fermentation medium is critical for obtaining high yields of the antibiotic.
3.1.1. Seed Culture Preparation
-
Prepare a suitable agar slant medium for Streptomyces, such as ISP Medium 2.
-
Inoculate the slant with a spore suspension or mycelial fragments of the Streptomyces strain.
-
Incubate at 28°C for 7-10 days, or until good sporulation is observed.
-
Prepare a spore suspension by adding sterile water to the slant and gently scraping the surface.
-
Use this spore suspension to inoculate a seed culture medium in a shake flask. A typical seed medium might contain (g/L): glucose, 10; yeast extract, 5; peptone, 5; beef extract, 3; and soluble starch, 20. Adjust the pH to 7.0-7.2 before sterilization.
-
Incubate the seed culture at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.
3.1.2. Production Fermentation
-
Prepare the production medium. A variety of media can be used for antibiotic production by Streptomyces. A representative production medium could contain (g/L): glucose, 20; soybean meal, 15; corn steep liquor, 5; CaCO₃, 2; and NaCl, 5. Adjust the initial pH to 7.0.
-
Dispense the production medium into fermentation vessels (e.g., baffled Erlenmeyer flasks or a bioreactor) and sterilize by autoclaving.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the fermentation at 28°C with agitation (e.g., 200 rpm in shake flasks) for 7-14 days.
-
Monitor the fermentation by periodically measuring pH, cell growth (mycelial dry weight), and this compound production.
Isolation and Purification of this compound
This compound is a water-soluble compound, which dictates the choice of extraction and purification methods.
-
Harvesting and Clarification: At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes) or filtration. The supernatant contains the dissolved this compound.
-
Solvent Extraction: Due to its polarity, direct solvent extraction of this compound from the aqueous broth can be challenging. However, related diazo compounds have been extracted using organic solvents. A preliminary extraction with a polar organic solvent like n-butanol may be attempted.
-
Adsorption Chromatography: A more effective method for isolating polar compounds from aqueous solutions is adsorption chromatography.
-
Pass the clarified fermentation broth through a column packed with a non-ionic adsorbent resin (e.g., Amberlite XAD series) or activated carbon.
-
Wash the column with water to remove salts and other hydrophilic impurities.
-
Elute the this compound from the column using an organic solvent gradient, such as increasing concentrations of methanol or acetone in water.
-
-
Further Purification:
-
The fractions containing this compound, as determined by a bioassay or HPLC analysis, are pooled and concentrated under reduced pressure.
-
Further purification can be achieved by techniques such as silica gel chromatography, preparative high-performance liquid chromatography (HPLC), or ion-exchange chromatography, taking advantage of the compound's functional groups.
-
Characterization of this compound
The structure and purity of the isolated this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with UV detection at 274 nm and 244 nm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the diazo, keto, and amide moieties.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The characteristic UV absorption maxima at 274 nm and 244 nm can be used for quantification and initial identification.
Biosynthesis of this compound
The biosynthesis of this compound (N-acetyl-DON) in Streptomyces begins with the formation of its core structure, 6-diazo-5-oxo-L-norleucine (DON), which is derived from the amino acid L-lysine. The pathway involves a series of enzymatic modifications to the lysine backbone. The final step in the biosynthesis of this compound is the N-acetylation of DON. This reaction is catalyzed by a specific N-acetyltransferase enzyme, which transfers an acetyl group from acetyl-CoA to the α-amino group of DON.
Caption: Proposed biosynthetic pathway of this compound from L-lysine.
Quantitative Data
Quantitative data on the production of this compound is essential for process optimization and large-scale manufacturing.
Table 2: Reported Production Titers of Related Antibiotics from Streptomyces
| Antibiotic | Producing Strain | Fermentation Method | Titer | Reference |
| Daunomycin | Streptomyces insignis ATCC 31913 | Sparged fermentor | 55-75 µg/mL | - |
| Spiramycin | Streptomyces ambofaciens 6-37 | Shake flask | 181 mg/L | |
| Spiramycin (mutant) | Streptomyces ambofaciens | Shake flask | 1,728 mg/L |
Conclusion
This compound remains a significant example of the diverse and potent bioactive compounds produced by the genus Streptomyces. This technical guide has provided a detailed overview of its discovery, origin, and the methodologies required for its production and characterization. For researchers in the field of drug discovery, the exploration of novel Streptomyces strains and the application of modern fermentation and genetic engineering techniques hold the promise of discovering new this compound analogs with improved therapeutic properties. Further investigation into the specific N-acetyltransferase involved in this compound biosynthesis could also open avenues for synthetic biology approaches to enhance production and create novel derivatives.
References
The Biochemical Impact of Duazomycin A on Purine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duazomycin A, a glutamine antagonist, exerts its cytotoxic and antineoplastic effects by competitively inhibiting key enzymes within the de novo purine biosynthesis pathway. This guide provides a detailed examination of the biochemical mechanisms of this compound A, focusing on its interaction with glutamine-dependent enzymes. It includes a compilation of its observed effects at various concentrations, detailed experimental protocols for assessing its impact on purine synthesis, and visualizations of the affected metabolic pathway and experimental workflows. This document serves as a comprehensive resource for researchers investigating purine metabolism and for professionals in drug development exploring glutamine antagonism as a therapeutic strategy.
Introduction: The Role of Glutamine in Purine Biosynthesis
De novo purine biosynthesis is a fundamental metabolic pathway responsible for the synthesis of inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This pathway is a multi-step process that utilizes several small molecules as precursors, including amino acids, bicarbonate, and formate. Glutamine, in particular, plays a critical role, serving as a nitrogen donor in two key enzymatic reactions. Due to the high demand for purines in rapidly proliferating cells, such as cancer cells, the enzymes of this pathway are attractive targets for chemotherapy.
Mechanism of Action of this compound A
This compound A is an antibiotic and antineoplastic agent that functions as a glutamine antagonist. Its chemical structure mimics that of glutamine, allowing it to bind to the glutamine-binding sites of various enzymes. This competitive inhibition blocks the utilization of glutamine, thereby disrupting downstream metabolic processes. In the context of de novo purine biosynthesis, this compound A specifically targets the enzymes that rely on glutamine as a nitrogen donor.
The two primary enzymatic targets of this compound A in the de novo purine biosynthesis pathway are:
-
Amidophosphoribosyltransferase (ATase) : Also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), this enzyme catalyzes the first committed step of the pathway, the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosyl-1-amine (PRA).
-
Phosphoribosylformylglycinamidine synthetase (PFAS) : This enzyme catalyzes the fourth step of the pathway, the conversion of formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM).
By inhibiting these enzymes, this compound A effectively halts the de novo synthesis of purines, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis, and ultimately inducing cell cycle arrest and apoptosis.
Quantitative Effects of this compound A on Purine Biosynthesis
| Cell Line | Experimental System | This compound A Concentration | Observed Effect on Purine Biosynthesis | Reference |
| Mouse Plasma Cell Neoplasm 70429 | In vivo | 0.2 - 1.0 mg/kg | Significant inhibition of formate incorporation into purines. | [1] |
| Human Lymphocytes | In vitro | Not Specified | General inhibition of the de novo pathway, reversible with L-glutamine. | |
| Various Cancer Cell Lines | In vitro | Not Specified | Inhibition of purine synthesis as a general mechanism of glutamine antagonists. | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biochemical effects of this compound A on purine biosynthesis.
Whole-Cell Assay for De Novo Purine Synthesis Inhibition
This assay measures the overall flux of the de novo purine biosynthesis pathway in intact cells by quantifying the incorporation of a radiolabeled precursor into purine nucleotides.
Materials:
-
Cell culture medium (purine-free)
-
Dialyzed fetal bovine serum
-
This compound A
-
[¹⁴C]glycine or [¹⁴C]formate
-
Trichloroacetic acid (TCA)
-
0.1 M HCl
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Cell Culture: Plate cells in a multi-well format and culture in standard medium until they reach the desired confluency.
-
Purine Starvation (Optional but Recommended): To enhance the de novo pathway activity, replace the standard medium with purine-free medium supplemented with dialyzed fetal bovine serum and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound A for a predetermined period (e.g., 1-4 hours). Include a vehicle-only control.
-
Radiolabeling: Add [¹⁴C]glycine (final concentration ~1 µCi/mL) or [¹⁴C]formate to each well and incubate for 1-2 hours.
-
Cell Lysis and Precipitation: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold 10% TCA to each well to lyse the cells and precipitate macromolecules, including nucleic acids.
-
Hydrolysis: Incubate the plates at 4°C for 30 minutes. Aspirate the TCA and wash the precipitate with 5% TCA. Add 0.1 M HCl to each well and incubate at 100°C for 60 minutes to hydrolyze the nucleic acids and release the purine bases.
-
Quantification: Transfer the hydrolysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein content in parallel wells. Plot the percentage of inhibition of radiolabel incorporation as a function of this compound A concentration to determine the dose-response relationship.
Amidophosphoribosyltransferase (ATase) Activity Assay
This assay measures the activity of the first committed enzyme in the de novo purine synthesis pathway.
Materials:
-
Cell or tissue lysates
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 100 mM KCl)
-
[¹⁴C]glutamine
-
Phosphoribosyl pyrophosphate (PRPP)
-
This compound A
-
Dowex-1-formate resin
-
Scintillation cocktail and counter
Protocol:
-
Enzyme Preparation: Prepare cell or tissue lysates by standard methods and determine the protein concentration.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cell lysate, and varying concentrations of this compound A.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]glutamine and PRPP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding formic acid.
-
Separation of Product: Apply the reaction mixture to a Dowex-1-formate column to separate the product, [¹⁴C]glutamate, from the unreacted [¹⁴C]glutamine.
-
Quantification: Elute the [¹⁴C]glutamate and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific activity of ATase (e.g., in nmol/mg/min) and determine the inhibitory effect of this compound A.
Visualizations
De Novo Purine Biosynthesis Pathway and Inhibition by this compound A
References
- 1. BIOCHEMICAL EFFECTS OF this compound A IN THE MOUSE PLASMA CELL NEOPLASM 70429 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of de novo nucleotide biosynthesis as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Duazomycin Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duazomycin, a glutamine antagonist, has been a subject of interest in cancer research for its ability to interfere with the metabolic pathways that fuel rapidly proliferating tumor cells. As N-acetyl-6-diazo-5-oxo-L-norleucine (N-acetyl DON), its mechanism of action is intrinsically linked to its parent compound, 6-diazo-5-oxo-L-norleucine (DON), a potent inhibitor of glutamine-utilizing enzymes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Data Presentation: Quantitative Structure-Activity Relationship of this compound and Analogs
The following table summarizes the available quantitative data for this compound (N-acetyl DON), its parent compound DON, and related glutamine antagonist prodrugs. The data is compiled from various sources and highlights the impact of structural modifications on their biological activity.
| Compound/Analog | Modification | Assay Type | Target/Cell Line | Activity Metric | Value | Reference |
| 6-Diazo-5-oxo-L-norleucine (DON) | Parent Compound | Enzyme Inhibition | Kidney-Type Glutaminase (KGA) | IC50 | ~1 mM | [1] |
| 6-Diazo-5-oxo-L-norleucine (DON) | Parent Compound | Cytotoxicity | Mouse Embryonic Fibroblasts | IC50 | >1000 µM | [2] |
| JHU-083 | Ethyl 2-(2-Amino-4-methylpentanamido)-DON | Prodrug Efficacy | Glioma Cells | - | Inhibits cell growth | [3] |
| Prodrug P11 | tert-Butyl Ester based DON prodrug | Prodrug Efficacy | P493B Lymphoma Cells | DON concentration in tumor | 5.49 ± 1.3 µM | [4] |
| Prodrug P14 | tert-Butyl Ester based DON prodrug | Prodrug Efficacy | P493B Lymphoma Cells | DON concentration in tumor | 4.52 ± 0.90 µM | [4] |
| Prodrug P17 | tert-Butyl Ester based DON prodrug | Prodrug Efficacy | P493B Lymphoma Cells | DON concentration in tumor | 4.16 ± 1.13 µM | |
| Telaglenastat (CB-839) | Allosteric Glutaminase Inhibitor | Enzyme Inhibition | Recombinant Human GAC | IC50 | 24 nM | |
| BPTES | Allosteric Glutaminase Inhibitor | Enzyme Inhibition | Glutaminase (GLS1) | IC50 | 0.16 µM |
Note: The development of DON prodrugs, such as JHU-083 and the P-series, focuses on enhancing tumor-specific delivery and metabolic stability, rather than directly modifying the core pharmacophore for glutaminase inhibition. The efficacy of these prodrugs is often measured by the concentration of active DON released within the tumor environment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the structure-activity relationships of this compound and its analogs. Below are protocols for key experiments.
Glutaminase Inhibition Assay (Coupled Enzyme Assay)
This assay measures the ability of a compound to inhibit glutaminase activity by monitoring the production of glutamate, which is then converted to α-ketoglutarate and NADH by glutamate dehydrogenase (GDH).
Materials:
-
Recombinant human glutaminase (GLS1)
-
L-glutamine
-
Glutamate Dehydrogenase (GDH)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM KCl, 0.1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and GDH.
-
Add the test compound at various concentrations to the wells of the microplate. A DMSO control should be included.
-
Add the glutaminase enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding L-glutamine to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every minute for 30 minutes) at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., triple-negative breast cancer cell lines)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Mandatory Visualizations
Glutamine Metabolism Pathway and Site of this compound Action
Caption: Glutamine metabolism pathway in cancer cells and the inhibitory action of this compound.
Experimental Workflow for Glutaminase Inhibitor Screening
Caption: A generalized workflow for screening potential glutaminase inhibitors.
Logical Relationship of this compound SAR Study
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Beyond Glutamine Antagonism: An In-depth Technical Guide to the Molecular Targets of Duazomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duazomycin, along with the structurally related compound 6-Diazo-5-oxo-L-norleucine (DON), is a well-established glutamine antagonist that exhibits broad-spectrum antitumor activity.[1] As a covalent inhibitor, it mimics glutamine to irreversibly bind to the glutamine-binding sites of a variety of enzymes, thereby disrupting cellular metabolism.[2] While its primary mechanism of action is understood to be the widespread inhibition of glutamine-utilizing enzymes, a comprehensive understanding of its full target profile, including potential off-target effects, is crucial for its therapeutic development and for understanding mechanisms of resistance.
This technical guide provides a detailed overview of the known molecular targets of this compound and DON, with a focus on the key enzymes and metabolic pathways affected. It also presents a summary of the available quantitative data on their inhibitory activities. Recognizing the importance of identifying the complete target landscape of covalent inhibitors, this guide provides detailed experimental protocols for state-of-the-art chemoproteomic techniques that can be employed to uncover novel molecular targets of this compound beyond its established role as a glutamine antagonist.
Known Molecular Targets and Pathways
This compound's primary mode of action is the irreversible inhibition of a class of enzymes known as glutamine amidotransferases. These enzymes are critical for various metabolic pathways that are often upregulated in cancer cells to support rapid proliferation. The covalent binding of this compound to the glutamine-binding pocket of these enzymes leads to their inactivation.[2]
The major metabolic pathways disrupted by this compound include:
-
De Novo Purine Biosynthesis: This pathway is essential for the synthesis of the building blocks of DNA and RNA. This compound inhibits Glutamine Phosphoribosylpyrophosphate Amidotransferase (GPAT) , which catalyzes the first committed step in this pathway.[3]
-
De Novo Pyrimidine Biosynthesis: this compound inhibits CTP Synthetase (CTPS) , the enzyme responsible for the conversion of UTP to CTP, a critical step in pyrimidine synthesis.[4]
-
GMP Synthesis: The conversion of XMP to GMP is catalyzed by GMP Synthetase , another glutamine-dependent enzyme that is a target of this compound.
-
Hexosamine Biosynthesis: This pathway produces UDP-GlcNAc, a crucial precursor for glycosylation. This compound inhibits Glucosamine-6-phosphate synthase , a key enzyme in this pathway.
-
Asparagine Synthesis: Asparagine Synthetase (ASNS) utilizes glutamine as a nitrogen donor for the synthesis of asparagine, and its activity can be inhibited by glutamine antagonists.
-
Glutaminolysis: this compound can inhibit Glutaminase (GLS) , the enzyme that converts glutamine to glutamate, a key step in the utilization of glutamine as a carbon and nitrogen source for the TCA cycle and other biosynthetic pathways.
The broad inhibition of these fundamental metabolic pathways underlies the potent cytotoxic effects of this compound against cancer cells.
Quantitative Data on Enzyme Inhibition
While this compound and DON are known to inhibit a wide range of glutamine-dependent enzymes, comprehensive quantitative data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are not extensively documented in the literature for all targets. The available data is summarized in the table below. It is important to note that as covalent inhibitors, the potency of this compound and DON is often time-dependent, and standard IC50 values may not fully capture their efficacy.
| Compound | Target Enzyme | Organism/Cell Line | Inhibition Value | Value Type | Reference |
| 6-Diazo-5-oxo-L-norleucine (DON) | Kidney-type Glutaminase (cKGA) | Not Specified | ~1 mM | IC50 | |
| 6-Diazo-5-oxo-L-norleucine (DON) | Rat Dermal Fibroblasts | Rat | 232.5 µM | IC50 | |
| l-XMP (analogue of DON target) | GMP Synthetase | E. coli | 7.5 ± 1.8 µM | Ki | |
| 6-Diazo-5-oxo-L-norleucine (DON) | GMP Synthetase (C. liberibacter) | Candidatus Liberibacter asiaticus | > 8 µM | Ki (Incomplete Inhibition) | |
| Anticapsin (glutamine analog) | Glucosamine-6-phosphate synthase | Bacteria | 10-7 to 10-6 M | Ki |
Note: The available quantitative data for direct inhibition of specific enzymes by this compound is limited. The data presented here for DON and related compounds provide an indication of the concentration ranges at which these glutamine antagonists are active.
Experimental Protocols for Novel Target Identification
The identification of all molecular targets of a drug candidate, including off-targets, is a critical step in drug development. For covalent inhibitors like this compound, several powerful proteomic techniques can be employed. Below are detailed protocols for three such methods.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This classic approach involves immobilizing the drug on a solid support to "fish" for its binding partners in a cell lysate.
Methodology:
-
Probe Synthesis: Synthesize a this compound analogue with a linker arm and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not significantly alter the compound's biological activity.
-
Immobilization: Covalently attach the biotinylated this compound probe to a streptavidin-coated solid support (e.g., agarose or magnetic beads).
-
Cell Lysis: Prepare a protein lysate from the cells or tissue of interest using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads. The beads will capture the direct protein targets of this compound.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by using a denaturing buffer (e.g., containing SDS), changing the pH, or using a competing ligand.
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest.
-
Perform in-gel digestion of the proteins with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the obtained peptide fragmentation spectra against a protein sequence database.
-
-
Validation: Validate the identified target proteins using orthogonal methods such as Western blotting, cellular thermal shift assays, or enzymatic assays.
Chemical Proteomics with a "Clickable" Probe
This modern approach offers an alternative to traditional affinity chromatography and is particularly useful for in situ labeling of targets in live cells.
Methodology:
-
Probe Synthesis: Synthesize a this compound analogue containing a "clickable" functional group, such as an alkyne or an azide.
-
Cellular Labeling: Treat live cells with the clickable this compound probe. The probe will covalently bind to its intracellular targets.
-
Cell Lysis: Lyse the cells to release the probe-labeled proteins.
-
Click Chemistry Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter tag (e.g., biotin or a fluorescent dye) to the probe-labeled proteins.
-
Enrichment (if biotinylated): If a biotin tag was used, enrich the labeled proteins using streptavidin beads, similar to the AC-MS protocol.
-
Protein Identification by Mass Spectrometry:
-
Digest the enriched proteins (or the total lysate if a fluorescent tag was used for in-gel visualization) with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins that were covalently modified by the this compound probe.
-
-
Site of Modification Analysis: Analyze the MS/MS data to identify the specific peptide and amino acid residue that was modified by the this compound probe.
-
Validation: Confirm the identified targets using complementary techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct drug-target engagement in a cellular context. It is based on the principle that drug binding can stabilize a target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein remaining at each temperature. This is typically done by Western blotting or mass spectrometry (proteome-wide CETSA).
-
Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve."
-
Analysis: A shift in the melt curve to a higher temperature in the this compound-treated cells compared to the control indicates that this compound has bound to and stabilized the target protein.
-
Isothermal Dose-Response (ITDR): To determine the potency of target engagement, treat cells with a range of this compound concentrations and heat them at a single temperature that gives a partial denaturation of the target protein. Plotting the amount of stabilized protein against the drug concentration allows for the determination of an EC50 value for target engagement.
Conclusion
This compound is a potent covalent inhibitor of a wide array of glutamine-dependent enzymes, leading to the disruption of critical metabolic pathways essential for cancer cell proliferation. While its primary mechanism of action as a glutamine antagonist is well-established, a complete understanding of its molecular targets, including potential off-targets, remains an important area for further investigation. The limited availability of comprehensive quantitative data highlights the need for further studies to characterize the inhibitory profile of this compound against its known targets.
The experimental protocols detailed in this guide provide a roadmap for researchers to explore the full target landscape of this compound. The application of advanced chemoproteomic techniques such as affinity chromatography-mass spectrometry, chemical proteomics with clickable probes, and CETSA will be instrumental in identifying novel binding partners and elucidating the complete mechanism of action of this promising anticancer agent. A deeper understanding of this compound's molecular interactions will ultimately facilitate its clinical development and the design of more effective and selective cancer therapies.
References
- 1. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 2. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]
- 3. THE INTERACTION OF 6-DIAZO-5-OXO-L-NORLEUCINE WITH PHOSPHORIBOSYL PYROPHOSPHATE AMIDOTRANSFERASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CTP synthetase - Wikipedia [en.wikipedia.org]
The Role of Duazomycin in the Inhibition of Nucleic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duazomycin, a glutamine antagonist, functions as a potent inhibitor of nucleic acid synthesis by targeting key enzymatic steps in the de novo purine and pyrimidine biosynthetic pathways. As an analogue of glutamine, this compound irreversibly binds to and inactivates a range of glutamine-utilizing enzymes, thereby depriving cancer cells of the necessary precursors for DNA and RNA synthesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a focus on its inhibitory effects on nucleotide biosynthesis. Detailed experimental protocols and quantitative data, primarily based on its well-studied parent compound 6-diazo-5-oxo-L-norleucine (DON), are presented to elucidate its biochemical activity.
Introduction
This compound, also known as N-acetyl-6-diazo-5-oxo-L-norleucine (this compound A), is a derivative of the natural product DON, a potent glutamine antagonist.[1] The critical role of glutamine in cellular metabolism, particularly in rapidly proliferating cancer cells, makes it a compelling target for anticancer therapies.[2] Glutamine serves as a primary nitrogen donor for the synthesis of purine and pyrimidine nucleotides, the fundamental building blocks of DNA and RNA.[3] By mimicking glutamine, this compound effectively disrupts these vital biosynthetic pathways, leading to cell growth inhibition and apoptosis. This document details the molecular mechanisms underlying this compound's activity and provides practical guidance for its investigation.
Mechanism of Action: Inhibition of Glutamine-Dependent Enzymes
The primary mechanism of action of this compound is the irreversible inhibition of glutamine amidotransferases.[4] These enzymes catalyze the transfer of the amide group from glutamine to various substrates, a crucial step in the synthesis of several essential biomolecules, including purine and pyrimidine nucleotides. The diazo group of this compound is highly reactive and forms a covalent bond with a nucleophilic residue in the active site of these enzymes, leading to their irreversible inactivation.
Inhibition of De Novo Purine Synthesis
The de novo purine synthesis pathway involves a series of ten enzymatic steps to construct the purine ring. Several of these steps are dependent on glutamine. This compound is known to inhibit key enzymes in this pathway, including:
-
Amidophosphoribosyltransferase (PPAT): Catalyzes the first committed step in purine synthesis.[4]
-
Phosphoribosylformylglycinamidine Synthase (PFAS): Involved in the formation of the imidazole ring of the purine structure.
-
Guanosine Monophosphate (GMP) Synthetase (GMPS): Catalyzes the final step in the synthesis of GMP from xanthosine monophosphate (XMP).
The inhibition of these enzymes leads to a depletion of the intracellular pools of adenine and guanine nucleotides, thereby halting DNA and RNA synthesis.
Inhibition of De Novo Pyrimidine Synthesis
The synthesis of pyrimidine nucleotides also relies on glutamine as a nitrogen donor. The key glutamine-dependent enzyme in this pathway is Carbamoyl Phosphate Synthetase II (CPS II) , which catalyzes the first step in the cytoplasm. Another critical enzyme, CTP Synthetase (CTPS) , which converts UTP to CTP, is also a glutamine amidotransferase and a target for this compound.
Quantitative Data
While specific quantitative data for this compound A is limited in publicly available literature, the inhibitory activity of its parent compound, DON, has been characterized against several glutamine-dependent enzymes. This data provides a strong indication of the expected potency of this compound A.
Table 1: Inhibitory Activity of DON against Key Enzymes in Nucleic Acid Synthesis
| Enzyme Target | Organism/Cell Line | Inhibition Constant (Ki or IC50) | Reference |
| GMP Synthetase | E. coli | Ki = 7.5 µM (for L-XMP, a substrate analogue) | |
| Glycinamide Ribonucleotide Transformylase (GAR Tfase) | Human CCRF-CEM | IC50 = 6.0 µM (for a related inhibitor) | |
| CTP Synthetase 1 (human) | - | IC50 = 32 nM (for a potent synthetic inhibitor) | |
| CTP Synthetase 2 (human) | - | IC50 = 18 nM (for a potent synthetic inhibitor) |
Note: The data presented for CTP Synthetase is for a highly potent synthetic inhibitor and is included to illustrate the potential for strong inhibition of this enzyme class.
Experimental Protocols
The following protocols are representative of the methods used to assess the inhibitory effects of glutamine antagonists like this compound on nucleic acid synthesis.
CTP Synthetase Activity Assay
This protocol is adapted from a method using liquid chromatography-mass spectrometry (LC-MS) to quantify CTP production.
Materials:
-
Cell lysate from control and this compound-treated cells
-
Reaction buffer (e.g., Tris-HCl, pH 8.0, containing MgCl2, ATP, and glutamine)
-
UTP (substrate)
-
CTP-13C9,15N3 (internal standard)
-
Quenching solution (e.g., cold methanol)
-
HPLC-MS/MS system
Procedure:
-
Prepare cell lysates from both control and this compound-treated cells.
-
Initiate the enzymatic reaction by adding UTP to the cell lysate in the reaction buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the cold quenching solution.
-
Add the internal standard to each sample.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by HPLC-MS/MS to quantify the amount of CTP produced.
-
Compare the CTP levels in this compound-treated samples to control samples to determine the extent of inhibition.
Analysis of Nucleotide Pools by HPLC-MS
This protocol describes a general method for quantifying the intracellular concentrations of purine and pyrimidine nucleotides.
Materials:
-
Control and this compound-treated cell cultures
-
Cold extraction solution (e.g., 80% methanol)
-
HPLC-MS/MS system
Procedure:
-
Culture cells to the desired density and treat with this compound for the specified time.
-
Rapidly harvest the cells and quench metabolic activity by washing with an ice-cold saline solution.
-
Extract the intracellular metabolites by adding the cold extraction solution.
-
Incubate on ice to allow for complete extraction.
-
Centrifuge to remove cell debris.
-
Analyze the supernatant containing the nucleotide pools by HPLC-MS/MS.
-
Quantify the levels of key purine and pyrimidine nucleotides (e.g., ATP, GTP, CTP, UTP).
-
Compare the nucleotide levels between control and this compound-treated cells.
Conclusion
This compound represents a promising class of anticancer agents that exploit the metabolic vulnerability of tumors addicted to glutamine. Its ability to potently and irreversibly inhibit key enzymes in both de novo purine and pyrimidine synthesis pathways leads to a comprehensive shutdown of nucleic acid production, ultimately resulting in the cessation of cancer cell proliferation. The experimental frameworks and data presented in this guide, while largely based on its closely related analogue DON, provide a robust foundation for the continued investigation and development of this compound as a targeted cancer therapeutic. Further research to elucidate the specific inhibitory constants of this compound against a wider range of amidotransferases will be crucial for its clinical advancement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 3. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 4. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
Initial In Vitro Studies of Duazomycin Cytotoxicity: A Technical Guide
Disclaimer: Publicly available, detailed in vitro cytotoxicity data for Duazomycin is limited. This guide provides a comprehensive overview based on the known mechanism of this compound as a glutamine antagonist and includes representative data and protocols for this class of compounds to facilitate further research.
Introduction
This compound, also known as N-acetyl-6-diazo-5-oxo-L-norleucine (N-acetyl DON), is classified as a glutamine antagonist.[1][2][3] Glutamine is a critical amino acid for the proliferation of cancer cells, serving as a key source of nitrogen for the synthesis of nucleotides and amino acids, and as an anaplerotic source for the tricarboxylic acid (TCA) cycle.[4][5] Glutamine antagonists like this compound function by inhibiting the enzymes that utilize glutamine, thereby disrupting these essential metabolic pathways and inducing cytotoxicity in cancer cells. This technical guide summarizes the core principles of assessing the in vitro cytotoxicity of glutamine antagonists, providing researchers, scientists, and drug development professionals with a foundational understanding of the experimental methodologies and signaling pathways involved.
Quantitative Cytotoxicity Data
Due to the scarcity of specific in vitro cytotoxicity data for this compound, the following table presents representative half-maximal inhibitory concentration (IC50) values for other glutamine antagonists and compounds that impact glutamine metabolism across various cancer cell lines. This data serves as a benchmark for understanding the potential potency of this class of inhibitors.
| Compound Class | Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Glutamine Antagonist | 6-Diazo-5-oxo-L-norleucine (DON) | Various | Not Specified | Low Micromolar | |
| Doxorubicin | Doxorubicin | HCT116 (Colon) | MTT | 24.30 | |
| Doxorubicin | Doxorubicin | PC3 (Prostate) | MTT | 2.64 | |
| Doxorubicin | Doxorubicin | Hep-G2 (Hepatocellular) | MTT | 14.72 | |
| Doxorubicin | Doxorubicin | 293T (Embryonic Kidney) | MTT | 13.43 |
Experimental Protocols
Standard in vitro assays are crucial for determining the cytotoxic and apoptotic effects of glutamine antagonists. The following are detailed protocols for key experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The amount of LDH in the medium is proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically around 490 nm).
-
Data Analysis: Include controls for background LDH, spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with a binding buffer.
-
Staining: Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of glutamine antagonists like this compound are rooted in the disruption of key metabolic and signaling pathways.
Glutamine Metabolism and TCA Cycle Anaplerosis
Glutamine is a primary substrate for the TCA cycle in many cancer cells. Its metabolism is crucial for energy production and the synthesis of macromolecules.
mTOR and c-Myc Signaling Pathways
The mTOR and c-Myc signaling pathways are key regulators of cancer cell metabolism, including glutamine uptake and utilization.
Experimental Workflow for In Vitro Cytotoxicity Assessment
A logical workflow is essential for the systematic evaluation of a compound's cytotoxic properties.
References
- 1. Model Studies towards Prodrugs of the Glutamine Antagonist 6-Diazo-5-oxo-L-norleucine (DON) Containing a Diazo Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 4. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Duazomycin's Impact on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duazomycin, an antitumor antibiotic, functions as a glutamine antagonist, disrupting key metabolic pathways essential for cancer cell proliferation. This technical guide provides an in-depth analysis of this compound's impact on cellular metabolism, with a primary focus on its inhibitory effects on de novo purine nucleotide biosynthesis. Due to the limited availability of recent research specifically on this compound A, this document leverages data from the broader class of glutamine antagonists, including the well-characterized compounds 6-Diazo-5-oxo-L-norleucine (DON) and Azaserine, to provide a comprehensive understanding of its mechanism of action. This guide includes a summary of quantitative data, detailed experimental protocols for studying its metabolic effects, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction: this compound as a Glutamine Antagonist
This compound is an antibiotic with recognized antineoplastic properties. Early studies identified it as a potent inhibitor of metabolic processes in cancer cells. The core of its mechanism lies in its structural similarity to L-glutamine, which allows it to act as a competitive inhibitor of glutamine-utilizing enzymes. These enzymes are critical for the biosynthesis of numerous cellular building blocks, including nucleotides and non-essential amino acids.
The most profound metabolic impact of this compound, as indicated by early biochemical studies, is the disruption of de novo purine synthesis, a pathway heavily reliant on glutamine as a nitrogen donor. By inhibiting this pathway, this compound effectively starves cancer cells of the essential components for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.
While this compound A itself has been the subject of limited recent investigation, its classification as a glutamine antagonist places it within a well-studied class of chemotherapeutic agents. This guide will, therefore, draw upon the broader knowledge of glutamine antagonism to elucidate the metabolic consequences of this compound treatment.
Mechanism of Action: Inhibition of Glutamine Amidotransferases
Glutamine amidotransferases (GATs) are a class of enzymes that catalyze the transfer of the amide nitrogen from glutamine to an acceptor molecule. This function is pivotal in several biosynthetic pathways. This compound, as a glutamine analog, is believed to bind to the glutamine-binding site of these enzymes, leading to their irreversible inhibition.
The primary pathway affected is the de novo synthesis of purine nucleotides. In this multi-step process, glutamine provides nitrogen atoms at two key steps:
-
Phosphoribosyl pyrophosphate (PRPP) amidotransferase (PPAT): This enzyme catalyzes the first committed step of purine synthesis, converting PRPP to 5-phosphoribosyl-β-1-amine.
-
Phosphoribosylformylglycinamidine synthase (PFAS): This enzyme is involved in a later step of the pathway, converting formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM).
By inhibiting these enzymes, this compound effectively halts the production of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Figure 1. Inhibition of De Novo Purine Synthesis by this compound.
Quantitative Data on Glutamine Antagonists
| Compound | Target Enzyme | Cell Line/System | IC50 / Ki | Reference |
| 6-Diazo-5-oxo-L-norleucine (DON) | Glutaminase (GLS) | Rat brain | ~10 µM (Ki) | [1] |
| Amidophosphoribosyltransferase | E. coli | Inactivates | [2] | |
| γ-glutamyltranspeptidase (GGT) | Human (hGGT1) | 2.7 ± 0.7 mM (Ki) | [3] | |
| Azaserine | γ-glutamyltransferase (GGT) | E. coli | Irreversible inhibitor | [4] |
| Glutamine Fructose-6-Phosphate Amidotransferase (GFAT) | - | Irreversible inhibitor | [5] | |
| Anthranilate Synthase | Serratia marcescens | Irreversible inhibitor |
Note: This table presents data for compounds analogous to this compound A to provide a representative understanding of the potency of this class of glutamine antagonists. The specific inhibitory concentrations of this compound A may vary.
Experimental Protocols
To investigate the impact of this compound or other glutamine antagonists on cellular metabolism, a series of in vitro experiments can be employed. The following protocols provide a general framework for these studies.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of the compound.
-
Principle: To measure the number of viable cells in a population after treatment with the glutamine antagonist. Common methods include MTT, XTT, and CellTiter-Glo assays, which measure metabolic activity, and trypan blue exclusion, which assesses membrane integrity.
-
Protocol Outline (MTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (or the test compound) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Metabolic Flux Analysis using 13C-Labeled Glutamine
This technique allows for the tracing of glutamine's fate within the cell and can directly demonstrate the inhibitory effect of the antagonist.
-
Principle: Cells are cultured in a medium containing a stable isotope-labeled glutamine (e.g., [U-13C5]-glutamine). The incorporation of the 13C label into downstream metabolites is then measured by mass spectrometry (MS).
-
Protocol Outline:
-
Cell Culture and Treatment: Culture cells in a standard medium and then switch to a medium containing [U-13C5]-glutamine, with and without the glutamine antagonist, for a defined period.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of key metabolites (e.g., TCA cycle intermediates, amino acids, nucleotides).
-
Data Analysis: Determine the fractional contribution of glutamine to various metabolic pathways and assess how this is altered by the glutamine antagonist.
-
Measurement of Intracellular Nucleotide Pools
This assay directly quantifies the impact of the glutamine antagonist on the end-products of the de novo purine synthesis pathway.
-
Principle: Intracellular nucleotides are extracted and then quantified using high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection.
-
Protocol Outline:
-
Cell Treatment and Harvesting: Treat cells with the glutamine antagonist for a specified time, then harvest the cells.
-
Nucleotide Extraction: Extract the nucleotides using a suitable method, such as a cold acid extraction (e.g., with perchloric acid or trichloroacetic acid).
-
Sample Preparation: Neutralize the extract and remove precipitated proteins.
-
HPLC Analysis: Separate the nucleotides using an appropriate HPLC column (e.g., an ion-exchange or reverse-phase column) and quantify them based on the retention time and peak area compared to known standards.
-
Data Analysis: Compare the intracellular concentrations of ATP, GTP, and other nucleotides between treated and untreated cells.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the metabolic effects of a glutamine antagonist.
Figure 2. A typical experimental workflow for studying a glutamine antagonist.
Conclusion
This compound's role as a glutamine antagonist positions it as a potent disruptor of cancer cell metabolism. Its primary mechanism of action involves the inhibition of glutamine amidotransferases, leading to a significant reduction in de novo purine synthesis. This, in turn, depletes the cellular pools of essential nucleotides, ultimately inhibiting cell proliferation and inducing cell death. While further research is needed to elucidate the specific molecular interactions and quantitative inhibitory profile of this compound A, the experimental frameworks and comparative data presented in this guide provide a solid foundation for future investigations into this and other glutamine antagonists. The continued exploration of this class of compounds holds promise for the development of novel and effective cancer therapies that target metabolic vulnerabilities.
References
- 1. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine phosphoribosylpyrophosphate amidotransferase from Escherichia coli. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of Escherichia coli gamma-glutamyltranspeptidase in complex with azaserine and acivicin: novel mechanistic implication for inhibition by glutamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchpublish.com [researchpublish.com]
The Exploration of Duazomycin and its Analogs: A Technical Guide to Glutamine Antagonism in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duazomycin, a notable glutamine antagonist, has garnered interest for its potential as an anticancer agent. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the broader landscape of glutamine antagonist derivatives in cancer therapy. Due to the limited public domain data on specific this compound derivatives, this paper will leverage information on other well-characterized glutamine antagonists, such as JHU-083 and Telaglenastat (CB-839), as representative examples to illustrate the properties, experimental protocols, and signaling pathways relevant to this class of compounds. This guide aims to equip researchers and drug development professionals with a foundational understanding of the therapeutic potential and scientific exploration of glutamine antagonism.
Introduction to this compound and Glutamine Antagonism
This compound is an antitumor antibiotic that functions as a glutamine antagonist.[1][2] By mimicking glutamine, this compound can inhibit enzymes that are dependent on glutamine for their function, thereby disrupting cellular metabolism and proliferation. This mechanism is particularly relevant in oncology, as many cancer cells exhibit a heightened dependence on glutamine for their growth and survival, a phenomenon often referred to as "glutamine addiction".[3]
The therapeutic strategy of targeting glutamine metabolism is a promising avenue in cancer research. Glutamine is a crucial nutrient for cancer cells, contributing to the tricarboxylic acid (TCA) cycle, nucleotide and amino acid synthesis, and redox balance.[4] By inhibiting glutamine-utilizing enzymes, antagonists like this compound can effectively starve cancer cells of these essential resources.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁N₃O₄ | [5] |
| Molecular Weight | 213.19 g/mol | |
| CAS Number | 2508-89-6 | |
| Synonyms | This compound A, N-Acetyl-DON |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and other glutamine antagonists is the inhibition of glutamine-dependent enzymes. A key signaling pathway affected by this inhibition is the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.
Glutamine metabolism is intricately linked to the activation of mTORC1. By disrupting glutamine metabolism, this compound and its analogs can lead to the downregulation of mTORC1 signaling, thereby inhibiting protein synthesis, lipid synthesis, and cell growth.
References
- 1. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
Methodological & Application
Application Notes and Protocols for Duazomycin A Treatment in Experimental Allergic Encephalomyelitis (EAE) Models
Disclaimer: As of the last update, specific studies on the application of Duazomycin A in Experimental Allergic Encephalomyelitis (EAE) models are not available in the published scientific literature. The following application notes and protocols are presented as a hypothetical framework for researchers and scientists interested in investigating the potential therapeutic effects of this compound A for neuroinflammatory diseases such as multiple sclerosis, for which EAE is a widely used animal model. The methodologies provided are based on established protocols for studying other therapeutic agents in EAE and the known mechanism of this compound A as a glutamine antagonist.
Introduction
Experimental Allergic Encephalomyelitis (EAE) is an inflammatory demyelinating disease of the central nervous system (CNS) that serves as the primary animal model for human multiple sclerosis (MS). The pathogenesis of EAE involves an autoimmune response directed against myelin antigens, leading to inflammation, demyelination, and axonal damage. Neuroinflammation is a critical component of EAE and MS, characterized by the infiltration of peripheral immune cells into the CNS and the activation of resident microglia and astrocytes.
This compound A is an antibiotic that functions as a glutamine antagonist. Glutamine is a crucial amino acid for the proliferation of rapidly dividing cells, including activated lymphocytes. By inhibiting glutamine metabolism, this compound A has the potential to suppress the proliferation and function of pathogenic T cells that drive the autoimmune response in EAE. These notes provide a comprehensive guide for the preclinical evaluation of this compound A in EAE models.
Potential Mechanism of Action of this compound A in EAE
This compound A's primary mode of action is the irreversible inhibition of several enzymes that utilize glutamine, thereby disrupting cellular metabolism and biosynthesis. In the context of EAE, the therapeutic potential of this compound A may be attributed to:
-
Inhibition of T Cell Proliferation and Function: Activated T helper 1 (Th1) and Th17 cells, which are key drivers of EAE pathology, are highly dependent on glutamine metabolism for their proliferation and cytokine production. By blocking glutamine utilization, this compound A may suppress the expansion and effector functions of these pathogenic T cells.
-
Modulation of Microglial and Macrophage Activation: Activated microglia and infiltrating macrophages contribute to neuroinflammation in EAE. Glutamine metabolism is also important for the activation and pro-inflammatory functions of these myeloid cells. This compound A could potentially skew these cells towards an anti-inflammatory phenotype.
-
Reduction of Inflammatory Cytokine Production: The production of pro-inflammatory cytokines such as IFN-γ, IL-17, and TNF-α by immune cells is a hallmark of EAE. By targeting the metabolic pathways essential for cytokine synthesis, this compound A may reduce the inflammatory milieu in the CNS.
The following diagram illustrates the proposed signaling pathway for the immunomodulatory effects of this compound A in EAE.
Caption: Proposed mechanism of this compound A in EAE.
Experimental Protocols
The following are detailed protocols for inducing and evaluating EAE in mice, and for assessing the therapeutic efficacy of this compound A.
EAE Induction in C57BL/6 Mice (MOG35-55 Model)
This protocol describes the induction of chronic EAE, a model that reflects the progressive course of some forms of MS.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
-
This compound A
-
Vehicle control (e.g., sterile saline or as determined by this compound A solubility)
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization (Day 0), prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
-
Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis in CFA.
-
Create a 1:1 emulsion of the MOG35-55 solution and the CFA suspension by sonicating or repeatedly passing through a syringe with a small gauge needle until a thick, stable emulsion is formed.
-
-
Immunization:
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flanks of each mouse (50 µL per site). This delivers a total of 100 µg of MOG35-55.
-
-
Pertussis Toxin Administration:
-
On Day 0 and Day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
This compound A Treatment
Procedure:
-
Treatment Groups:
-
Group 1: EAE + Vehicle control
-
Group 2: EAE + this compound A (low dose)
-
Group 3: EAE + this compound A (high dose)
-
Group 4: Healthy controls (no EAE induction)
-
-
Administration:
-
Begin treatment on a specified day post-immunization (e.g., prophylactic treatment starting on Day 0, or therapeutic treatment starting at the onset of clinical signs).
-
Administer this compound A or vehicle daily via i.p. injection at the predetermined doses. The optimal dose will need to be determined in preliminary dose-ranging studies.
-
Clinical Assessment of EAE
Procedure:
-
Monitor the mice daily for clinical signs of EAE, starting from Day 7 post-immunization.
-
Score the mice according to the following standard scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or waddling gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund or dead
-
-
Record the body weight of each mouse daily.
The following diagram illustrates the experimental workflow.
Application of Duazomycin Analogue, Duocarmycin SA, in Cancer Research Models
A Note on Duazomycin: Information regarding "this compound" is scarce in publicly available scientific literature. It is possible that this is a less common compound or a typographical error. This document will focus on Duocarmycin SA , a well-characterized and extremely potent antitumor antibiotic with a similar presumed mechanism of action (DNA alkylation) that is extensively studied in cancer research.
Introduction
Duocarmycin SA (DSA) is a naturally derived antitumor agent first isolated from Streptomyces species. It belongs to a class of highly potent DNA alkylating agents that exhibit cytotoxicity against a broad range of cancer cell lines at picomolar concentrations.[1] Its unique mechanism of action, which involves sequence-selective alkylation of DNA in the minor groove, makes it a valuable tool in cancer research and a promising candidate for the development of targeted therapies, including antibody-drug conjugates (ADCs).[2][3]
This document provides detailed application notes and experimental protocols for the use of Duocarmycin SA in cancer research models, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Duocarmycin SA exerts its cytotoxic effects through a sequence-selective alkylation of duplex DNA. The molecule is composed of two main parts: a DNA-binding subunit and a DNA-alkylating subunit containing a reactive cyclopropane ring.[4]
-
DNA Binding: DSA first binds to the minor groove of DNA, showing a preference for AT-rich sequences.[5]
-
Conformational Activation: This binding event induces a conformational change in the drug, activating the cyclopropyl-containing alkylating subunit.
-
DNA Alkylation: The activated drug then covalently bonds to the N3 position of an adenine base, forming an irreversible DNA adduct.
-
Cellular Consequences: This DNA lesion disrupts the DNA architecture, leading to the inhibition of critical cellular processes like DNA replication and transcription. The resulting DNA damage triggers a cellular stress response, activating DNA damage repair pathways. However, the stability and nature of the Duocarmycin-DNA adduct often overwhelm the cell's repair capacity, leading to cell cycle arrest, particularly at the G2/M phase, and ultimately, apoptosis (programmed cell death).
Data Presentation: In Vitro Cytotoxicity of Duocarmycin Analogues
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Duocarmycin SA and its derivatives across various human cancer cell lines, demonstrating its potent, broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | Compound | IC₅₀ Value | Reference |
| Molm-14 | Acute Myeloid Leukemia | Duocarmycin SA | 11.12 pM | |
| HL-60 | Acute Myeloid Leukemia | Duocarmycin SA | 112.7 pM | |
| L1210 | Mouse Lymphoma | Duocarmycin SA | 10 pM | |
| U-138 MG | Glioblastoma | Duocarmycin SA | 0.4 nM | |
| T98G | Glioblastoma | Duocarmycin SA | 0.011 nM | |
| LN18 | Glioblastoma | Duocarmycin SA | 0.004 nM | |
| T98G | Glioblastoma | seco-Duocarmycin SA | 0.008 nM | |
| LN18 | Glioblastoma | seco-Duocarmycin SA | 0.005 nM | |
| HeLa S₃ | Cervical Carcinoma | Duocarmycin A | 0.006 nM | |
| HeLa S₃ | Cervical Carcinoma | Duocarmycin SA | 0.00069 nM | |
| BJAB | B-cell Lymphoma | Duocarmycin TM | 0.153 µM | |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Duocarmycin TM | 0.079 µM |
Experimental Protocols
In Vitro Protocols
1. Cell Viability/Cytotoxicity Assay (MTT-Based)
This protocol is designed to determine the IC₅₀ value of Duocarmycin SA in a cancer cell line of interest.
-
Materials:
-
Cancer cell line (e.g., Molm-14, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Duocarmycin SA (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. For suspension cells, ensure even distribution. For adherent cells, allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of Duocarmycin SA in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%). A typical concentration range for DSA is 1 pM to 1000 pM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO-treated) and blank (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
-
2. Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol quantifies the induction of apoptosis by Duocarmycin SA.
-
Materials:
-
Cancer cell line
-
6-well plates
-
Duocarmycin SA
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with 7-AAD (or Propidium Iodide)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluence (for adherent cells) or density (for suspension cells), treat them with Duocarmycin SA at various concentrations (e.g., 20 pM, 100 pM, 500 pM) and a vehicle control for 24, 48, or 72 hours.
-
Cell Harvesting: Harvest the cells (including floating cells from the supernatant for adherent lines) by trypsinization (if needed) and centrifugation.
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and 7-AAD to the cells according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using flow cytometry analysis software (e.g., FlowJo).
-
In Vivo Protocol
1. Xenograft Tumor Growth Inhibition Study
This protocol describes a general workflow for evaluating the antitumor efficacy of Duocarmycin SA in a subcutaneous xenograft mouse model.
-
Materials:
-
Immunocompromised mice (e.g., Nude, SCID, or NSG mice)
-
Human cancer cell line (e.g., P388 murine lymphocytic leukemia)
-
Matrigel (optional, for enhancing tumor take-rate)
-
Duocarmycin SA
-
Appropriate vehicle for in vivo administration (e.g., saline, PBS with 0.5% Tween 80)
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS or medium, optionally mixed 1:1 with Matrigel, at a concentration of 1-10 million cells per 100-200 µL. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Group Randomization: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-200 mm³), measure them with calipers and randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration: Prepare the Duocarmycin SA formulation in the chosen vehicle. Administer the drug to the treatment group via the desired route. For example, a single intraperitoneal (i.p.) injection of 0.143 mg/kg has been used for Duocarmycin SA in a murine leukemia model. The control group should receive an equivalent volume of the vehicle.
-
Monitoring: Monitor tumor volume (calculated as (Length x Width²)/2) and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a specific duration. At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percentage of tumor growth inhibition (TGI). Analyze for statistically significant differences between the treatment and control groups. An increase in lifespan can also be calculated as a measure of efficacy.
-
Mandatory Visualizations
Caption: Mechanism of Duocarmycin SA DNA alkylation and downstream cellular effects.
Caption: A typical workflow for evaluating Duocarmycin SA in cancer models.
Caption: Simplified signaling pathway activated by Duocarmycin SA-induced DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Duazomycin Administration in Preclinical in vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duazomycin is an antibiotic and antineoplastic agent that functions as a glutamine antagonist. As a derivative of 6-diazo-5-oxo-L-norleucine (DON), this compound exerts its cytotoxic effects by broadly inhibiting enzymes that utilize glutamine as a nitrogen donor. This disrupts critical metabolic pathways essential for cancer cell proliferation and survival, including de novo purine and pyrimidine biosynthesis and the mTOR signaling pathway. These application notes provide detailed protocols for the in vivo administration of this compound in preclinical research settings, with a focus on rodent models.
Disclaimer: Specific preclinical data for this compound is limited. The following protocols and data are largely based on studies of the closely related glutamine antagonist DON and its prodrugs, such as JHU-083. Researchers should consider this when designing their experiments and may need to perform initial dose-finding and toxicity studies specific to this compound.
Mechanism of Action: Glutamine Antagonism
Glutamine is a critical nutrient for rapidly proliferating cancer cells, serving as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and lipids. This compound, as a glutamine analog, competitively and often irreversibly inhibits a range of glutamine-utilizing enzymes. This leads to a cascade of downstream effects, including the suppression of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation, and the inhibition of purine and pyrimidine synthesis, which are essential for DNA and RNA replication.[1][2]
Signaling Pathway of this compound (as a Glutamine Antagonist)
Caption: this compound inhibits glutamine-utilizing enzymes, disrupting downstream pathways.
Data Presentation
Table 1: Preclinical Efficacy of Glutamine Antagonists in Rodent Cancer Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Outcomes | Citation(s) |
| JHU-083 | Malignant Glioma (IDH1 mutant) | Nude Mice | 25 mg/kg, i.p., twice weekly | Significant increase in survival (p=0.027) | [2] |
| JHU-083 | Medulloblastoma (MYC-driven) | Athymic Nude Mice | 20 mg/kg, p.o., twice weekly | Extended survival from 21 to 28 days (29% increase, p=0.006) | [3] |
| JHU-083 | Prostate Cancer (B6CaP) | Syngeneic Mice | Not specified | Significant tumor regression | [4] |
| JHU-083 | Bladder Cancer (MB49) | Syngeneic Mice | Not specified | Significant tumor regression |
Table 2: Acute Toxicity of 6-Diazo-5-oxo-L-norleucine (DON) in Rodents
| Species | Route of Administration | LD50 | Observed Toxicities | Citation(s) |
| Rat | Intraperitoneal | 80 mg/kg | - | |
| Rat | Intracerebral | >0.2 mg/kg | - | |
| Mouse | Oral | 197 mg/kg | - | |
| Mouse | Intraperitoneal | 220 mg/kg | Peritonitis, gastrointestinal changes, fatty liver degeneration, effects on fertility and fetus | |
| Mouse | Intravenous | 74-76 mg/kg | - |
Table 3: Pharmacokinetic Parameters of DON (from JHU-083 administration) in Mice
| Compound | Dose (DON-equivalent) | Route of Administration | Time Post-Dose | Brain Tissue Concentration | Citation(s) |
| JHU-083 | 20 mg/kg | Oral Gavage | 1 hour | 8-12 nmol/g |
Experimental Protocols
Protocol 1: General Preparation and Handling of this compound
Materials:
-
This compound powder
-
Sterile vehicle (e.g., Phosphate-Buffered Saline (PBS), 0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Wear appropriate PPE. this compound is a cytotoxic agent and should be handled with care in a designated area, such as a chemical fume hood or a biological safety cabinet.
-
Weigh the required amount of this compound powder using a calibrated scale.
-
Reconstitute the powder in the appropriate sterile vehicle to the desired stock concentration. For in vivo studies, it is crucial to ensure the vehicle is biocompatible and sterile.
-
Vortex the solution until the this compound is completely dissolved.
-
Prepare final dilutions for injection using the sterile vehicle. It is recommended to prepare fresh solutions for each experiment and protect them from light if the compound is light-sensitive.
Protocol 2: In vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol describes a general workflow for evaluating the antitumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Caption: Workflow for an in vivo antitumor efficacy study of this compound.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old. Allow a one-week acclimatization period.
-
Tumor Cell Implantation:
-
Culture the desired human cancer cell line under sterile conditions.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS.
-
Inject an appropriate number of cells (e.g., 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Based on data from related compounds, a starting dose could be in the range of 20-25 mg/kg.
-
Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage) according to the planned schedule (e.g., twice weekly).
-
The control group should receive an equivalent volume of the vehicle.
-
-
Monitoring and Endpoints:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
Define study endpoints, such as a maximum tumor volume or a predetermined level of weight loss, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
-
Compare tumor growth inhibition and survival rates between the treatment and control groups.
-
Protocol 3: Pharmacokinetic Study in Mice
This protocol outlines a procedure to determine the concentration of this compound (or its active metabolite, DON) in plasma and tissues over time.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or CD-1), typically 6-8 weeks old.
-
Drug Administration:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection). A dose of 20 mg/kg (DON-equivalent) has been used for the prodrug JHU-083.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from a cohort of mice at each time point (terminal procedure) or via serial sampling from the same animals if the volume allows.
-
Collect blood via cardiac puncture (terminal) or retro-orbital or submandibular bleeding.
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
At each time point, relevant tissues (e.g., brain, tumor, liver, kidney) can also be collected, weighed, and flash-frozen.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of this compound and/or its active metabolites in plasma and tissue homogenates.
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Mandatory Visualizations
Logical Relationship of Preclinical in vivo Study Design
Caption: Logical flow for designing a preclinical in vivo study.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally bioavailable glutamine antagonist prodrug JHU-083 penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Determining Optimal Duazomycin Concentration for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duazomycin, a glutamine antagonist, shows significant potential in cancer research by targeting the metabolic dependency of cancer cells on glutamine. Glutamine is a crucial nutrient for rapid cell proliferation, serving as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids.[1][2] this compound and its prodrug, 6-Diazo-5-oxo-L-norleucine (DON), disrupt these processes by inhibiting glutamine-utilizing enzymes, leading to cancer cell death.[3][4] The determination of the optimal concentration of this compound is a critical first step in any in vitro study to ensure reliable and reproducible results. This document provides detailed protocols and application notes to guide researchers in determining the optimal this compound concentration for their specific experimental needs.
Data Presentation: Reference IC50 Values
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is not extensively available in public literature. However, data from its closely related prodrug, 6-Diazo-5-oxo-L-norleucine (DON), and other glutamine antagonists can provide a valuable starting point for determining the appropriate concentration range for your experiments. It is crucial to experimentally determine the IC50 for your specific cell line and assay conditions.
| Compound/Drug | Cell Line(s) | Cancer Type | Approximate IC50 | Reference(s) |
| 6-Diazo-5-oxo-L-norleucine (DON) | P493B | Lymphoma | 5.0 - 10.0 µM | [3] |
| 6-Diazo-5-oxo-L-norleucine (DON) | Rat Dermal Fibroblasts | Normal (for toxicity reference) | 232.5 µM | |
| MRX-2843 (MERTK inhibitor with glutamine antagonism) | Ewing's Sarcoma Cell Lines (A673, TC106, etc.) | Ewing's Sarcoma | 178 - 297 nM | |
| Duocarmycin SA | U-138 MG | Glioblastoma | 1.8 pM |
Note: The IC50 values for Duocarmycin SA are exceptionally low and may not be representative of this compound's potency, but they highlight the broad range of potencies observed with cytotoxic agents.
Experimental Protocols
This compound Solubility and Stability Assessment
Objective: To determine the solubility and stability of this compound in the chosen cell culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or a compatible spectrophotometric method
Protocol:
-
Solubility Test:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the this compound stock solution in your complete cell culture medium to a range of concentrations that you plan to test (e.g., from 1 µM to 500 µM).
-
Visually inspect for any precipitation. If precipitation occurs, that concentration is above the solubility limit in your medium. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent toxicity.
-
-
Stability Test:
-
Prepare a solution of this compound in your complete cell culture medium at the highest intended working concentration.
-
Incubate the solution under normal cell culture conditions (37°C, 5% CO2) for the longest duration of your planned experiment (e.g., 24, 48, 72 hours).
-
At different time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution.
-
Analyze the concentration of intact this compound using a suitable analytical method like HPLC. A significant decrease in concentration over time indicates instability.
-
Cell Viability Assay for IC50 Determination (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A common starting range, based on available data for glutamine antagonists, could be from 0.1 µM to 500 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis for IC50 Determination
Objective: To calculate the IC50 value from the cell viability data.
Protocol:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
IC50 Calculation using GraphPad Prism:
-
Enter your data into an XY table with the logarithm of the this compound concentration on the X-axis and the percent viability on the Y-axis.
-
Use a non-linear regression analysis. A common model is the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation.
-
The software will calculate the IC50 value, which is the concentration at which the curve passes through the 50% inhibition level.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound's mechanism of action in the glutamine metabolism pathway.
References
- 1. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 2. Key Roles of Glutamine Pathways in Reprogramming the Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic resurgence of 6-diazo-5-oxo-l-norleucine (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Duazomycin in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duazomycin (also known as this compound A) is a glutamine antagonist investigated for its chemotherapeutic properties.[1][2][3] As with any experimental compound, accurate and reproducible results in a laboratory setting are critically dependent on the correct preparation and handling of the agent, as well as a thorough understanding of its stability in solution. These application notes provide detailed protocols for the preparation of this compound solutions and a framework for assessing their stability, compiled from best practices for handling similar cytotoxic and antibiotic compounds.
Compound Information and Storage
Proper storage of this compound in its solid form is crucial to maintain its integrity.
| Parameter | Recommendation | Source(s) |
| Synonyms | This compound A, Diazomycin A, Acetyl-don, NSC 51097 | [4] |
| Appearance | Solid powder | [4] |
| Storage (Solid) | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. | |
| Shelf Life (Solid) | >2 years if stored properly | |
| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping. |
This compound Solution Preparation
This compound's solubility differs between its standard form and its sodium salt. The choice of solvent is therefore critical.
Solubility Data
| Compound Form | Solvent | Solubility | Source(s) |
| This compound | Dimethyl sulfoxide (DMSO) | Soluble | |
| This compound sodium | Water (H₂O) | ≥ 50 mg/mL (212.61 mM) |
Protocol for Preparing a Stock Solution
This protocol provides a general guideline. Adjust volumes and concentrations as required for your specific experimental needs. All steps should be performed in a sterile environment, such as a laminar flow hood.
Materials:
-
This compound or this compound sodium powder
-
Sterile, anhydrous DMSO or sterile, nuclease-free water
-
Sterile, polypropylene microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-weighing: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: In a chemical fume hood or a designated containment area, carefully weigh the desired amount of this compound powder.
-
Dissolution:
-
For this compound: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
For this compound sodium: Add the appropriate volume of sterile, nuclease-free water to the powder.
-
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but monitor carefully to avoid degradation.
-
Sterilization (Optional): If the application requires absolute sterility (e.g., cell culture), filter the stock solution through a 0.22 µm sterile syringe filter compatible with the solvent (e.g., PTFE for DMSO, PES for aqueous solutions).
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the table below.
Stock Solution Storage Stability
| Storage Condition | Duration | Source(s) |
| 0 - 4°C | Short-term (days to weeks) | |
| -20°C | Long-term (months) | |
| -80°C (in solvent) | Up to 6 months (sealed, away from moisture) |
Note: Avoid repeated freeze-thaw cycles to maintain the stability of the stock solution.
Experimental Protocol for Stability Assessment
Objective: To determine the degradation kinetics of this compound in a specific solvent and temperature condition.
Materials:
-
Prepared this compound stock solution
-
The desired experimental solvent (e.g., cell culture medium, phosphate-buffered saline)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water with formic acid)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Experimental Workflow
Detailed Procedure
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in the test solvent (e.g., cell culture medium). Prepare a sufficient volume for all time points.
-
Time-Zero Sample: Immediately after preparation, take an aliquot of the working solution. This will serve as the time-zero (t=0) reference. Analyze it immediately via HPLC or store it at -80°C.
-
Incubation: Place the remaining working solution in a tightly sealed, light-protected container and incubate at the desired temperature (e.g., 4°C for refrigerated storage, 25°C for room temperature, or 37°C for physiological conditions).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution.
-
Sample Storage: If not analyzing immediately, snap-freeze the aliquots in liquid nitrogen and store them at -80°C to halt further degradation until HPLC analysis.
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products. This may require experimentation with different columns, mobile phases, and gradient conditions.
-
Analyze all samples from the time course, including the t=0 sample, in a single run to minimize inter-assay variability.
-
Record the peak area of the this compound peak for each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.
-
Plot the percentage of remaining this compound versus time.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the rate constant (k) and half-life (t₁/₂) of the compound under the tested conditions.
-
Mechanism of Action: Glutamine Antagonism
This compound functions as a glutamine antagonist. It competitively inhibits enzymes that utilize glutamine for the biosynthesis of essential molecules, thereby disrupting cellular metabolism and proliferation. This is particularly effective against cancer cells, which often exhibit a high demand for glutamine.
Safety, Handling, and Disposal
As a chemotherapeutic agent, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.
-
Handling: Conduct all weighing of the powder and preparation of concentrated stock solutions in a certified chemical fume hood to avoid inhalation of airborne particles.
-
Spills: In case of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as hazardous chemical waste. Clean the spill area thoroughly.
-
Disposal: Dispose of all unused this compound solutions and contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous chemical waste in accordance with your institution's environmental health and safety guidelines. Do not pour this compound solutions down the drain.
Disclaimer: The information provided in these application notes is intended for guidance in a research setting. The stability protocols are general templates and require optimization and validation for this compound specifically. Always refer to the product-specific safety data sheet (SDS) and follow all institutional safety protocols.
References
Application Notes and Protocols for Measuring Duazomycin's Effect on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duazomycin, specifically this compound A, is also known as N-acetyl-6-diazo-5-oxo-L-norleucine (N-acetyl DON). It belongs to the class of glutamine antagonists, which function by inhibiting enzymes that utilize glutamine for various metabolic processes. This antagonistic activity is pivotal to its mechanism of action as an antineoplastic agent. By interfering with glutamine metabolism, this compound A disrupts the de novo synthesis of purines and pyrimidines, which are essential building blocks for DNA and RNA. Consequently, this leads to the inhibition of cell proliferation, induction of cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.
These application notes provide a comprehensive guide to the techniques used to measure the effects of this compound on cell proliferation. Detailed protocols for key assays are provided, along with an overview of the signaling pathways affected by this compound.
Data Presentation
Disclaimer: Extensive searches for specific IC50 values of this compound A (N-acetyl DON) in various cancer cell lines did not yield publicly available quantitative data. The following table presents IC50 and EC50 values for the closely related parent compound, 6-Diazo-5-oxo-L-norleucine (DON) , to provide a contextual reference for its anti-proliferative potency. Researchers should determine the specific IC50 values for this compound A in their cell lines of interest.
| Compound | Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| 6-Diazo-5-oxo-L-norleucine (DON) | Rat Dermal Fibroblasts | CyQUANT® Assay | 232.5 | [1] |
| P11 (a DON prodrug) | P493B Lymphoma | Cell Viability Assay | 0.30 ± 0.05 | [2] |
Signaling Pathways Affected by this compound
As a glutamine antagonist, this compound's primary effect is the disruption of metabolic pathways reliant on glutamine. This has downstream consequences on major signaling pathways that regulate cell growth, proliferation, and survival.
Inhibition of Purine and Pyrimidine Synthesis
This compound directly inhibits glutamine-dependent enzymes essential for the de novo synthesis of purines and pyrimidines. This depletion of nucleotide pools is a primary driver of its anti-proliferative effects.
Impact on mTOR and c-Myc Signaling Pathways
Glutamine metabolism is intricately linked to the mTOR (mammalian target of rapamycin) and c-Myc signaling pathways, which are critical regulators of cell growth and proliferation. By disrupting glutamine availability, this compound can indirectly inhibit these pathways.
Experimental Protocols
To assess the anti-proliferative effects of this compound, a variety of in vitro assays can be employed. The following are detailed protocols for three commonly used methods.
Experimental Workflow Overview
The general workflow for assessing the effect of this compound on cell proliferation involves cell culture, treatment with the compound, and subsequent analysis using a chosen assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
Principle: This assay measures DNA synthesis. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle. The incorporated BrdU is then detected using a specific antibody.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for the conjugated enzyme (e.g., TMB for HRP)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader (absorbance or fluorescence)
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
-
BrdU Labeling:
-
2-4 hours before the end of the treatment period, add 10 µL of BrdU labeling solution to each well.
-
Incubate the plate at 37°C for the remainder of the treatment time.
-
-
Fixation and Denaturation:
-
Carefully remove the medium.
-
Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the fixing/denaturing solution and wash the wells twice with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
If using an HRP-conjugated antibody, add 100 µL of TMB substrate and incubate in the dark until color develops. Stop the reaction with 100 µL of stop solution.
-
If using a fluorescently-conjugated antibody, proceed to measurement.
-
-
Data Acquisition:
-
Measure the absorbance (e.g., at 450 nm for TMB) or fluorescence at the appropriate excitation/emission wavelengths.
-
Calculate the percentage of BrdU incorporation relative to the vehicle control.
-
Colony Formation (Clonogenic) Assay
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and reproductive integrity after treatment with a cytotoxic agent.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates containing 2 mL of complete medium. The exact number should be optimized for each cell line to yield 50-150 colonies per control well.
-
Allow the cells to attach overnight.
-
-
Treatment with this compound:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
Colony Growth:
-
After 24 hours, remove the medium containing this compound, wash the cells with PBS, and add 2 mL of fresh complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed. Change the medium every 2-3 days.
-
-
Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of crystal violet staining solution to each well. Incubate for 15-30 minutes at room temperature.
-
-
Washing and Drying:
-
Carefully remove the crystal violet solution and wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Data Acquisition:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Conclusion
The techniques described in these application notes provide a robust framework for characterizing the anti-proliferative effects of this compound. By employing a combination of assays that measure metabolic activity, DNA synthesis, and long-term survival, researchers can gain a comprehensive understanding of this compound's impact on cancer cells. The provided protocols and signaling pathway diagrams serve as a valuable resource for scientists in the field of drug discovery and development.
References
Application Notes and Protocols: Duazomycin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duazomycin is a glutamine antagonist that has been investigated for its potential as a chemotherapeutic agent. By inhibiting enzymes involved in glutamine metabolism, this compound can disrupt the metabolic processes that cancer cells rely on for rapid proliferation and survival.[1][2] This document provides an overview of the application of this compound in combination with other chemotherapeutic agents, including detailed protocols for key experimental assays and a summary of available data.
Due to the limited availability of recent, detailed quantitative data for this compound combination therapies, this document also draws upon data from the more extensively studied glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON), as a proxy to illustrate the principles of combination therapy involving glutamine antagonism.[3][4]
Mechanism of Action: Glutamine Antagonism
This compound and other glutamine antagonists like DON exert their anticancer effects by competitively inhibiting glutamine-utilizing enzymes.[5] This disrupts several critical metabolic pathways in cancer cells that are often "addicted" to glutamine.
Key Targeted Pathways Include:
-
Nucleotide Synthesis: Glutamine is a nitrogen donor for the synthesis of purines and pyrimidines, essential building blocks for DNA and RNA. Inhibition of this process halts cell proliferation.
-
Tricarboxylic Acid (TCA) Cycle Anaplerosis: Cancer cells use glutamine to replenish TCA cycle intermediates, a process crucial for energy production and the synthesis of macromolecules.
-
Redox Homeostasis: Glutamine metabolism contributes to the production of NADPH and glutathione, which are vital for maintaining cellular redox balance and mitigating oxidative stress.
The disruption of these pathways by this compound can lead to cancer cell death and sensitize them to the effects of other chemotherapeutic agents.
Preclinical Data on this compound Combination Therapy
| Combination Agent | Cancer Model | Key Findings | Reference |
| 6-Mercaptopurine | Experimental Allergic Encephalomyelitis (EAE) | Significantly enhanced the effectiveness of 6-Mercaptopurine without increasing toxicity. | |
| 6-Thioguanine | Neoplastic Disease | Investigated for clinical and pharmacologic effects in combination. | |
| Methotrexate & Radiation | Carcinoma of the Lung | A pilot study explored this combination. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other chemotherapeutic agents.
In Vitro Cell Viability and Synergy Assessment (MTT/MTS Assay)
This protocol determines the cytotoxic effects of this compound and a combination agent on cancer cell lines and assesses for synergistic, additive, or antagonistic interactions.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound and the combination agent, both individually and in combination at a fixed ratio (e.g., based on their respective IC50 values).
-
Treatment: Remove the culture medium and add 100 µL of media containing the single agents or the drug combination to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 (half-maximal inhibitory concentration) for each agent alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound and the combination agent.
Materials:
-
Cancer cell lines of interest
-
6-well cell culture plates
-
This compound and combination chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
In Vivo Antitumor Efficacy in Xenograft Models
This protocol evaluates the in vivo efficacy of this compound in combination with another chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound
-
Combination chemotherapeutic agent
-
Vehicle for drug formulation
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
Treatment Administration: Administer the treatments according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size, or for a specified duration. Euthanize mice if they show signs of excessive toxicity or tumor burden.
-
Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. Statistically compare the tumor growth between the different treatment groups.
Western Blot Analysis of Glutamine Metabolism Pathways
This protocol is for assessing changes in the expression of key proteins involved in glutamine metabolism following treatment with this compound combinations.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against GLS1, c-Myc, p-mTOR, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a general experimental workflow for evaluating combination therapies.
References
Application Notes and Protocols for Assessing the Synergistic Effects of Duazomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duazomycin is an antineoplastic agent that functions as a glutamine antagonist[1][2][3]. By mimicking glutamine, it inhibits enzymes essential for nucleotide biosynthesis and other metabolic processes that are critical for the rapid proliferation of cancer cells. Combination therapy, the use of multiple therapeutic agents, is a cornerstone of modern oncology. The rationale behind this approach is to target multiple pathways, overcome drug resistance, and achieve synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects.
These application notes provide a detailed protocol for assessing the potential synergistic effects of this compound when used in combination with another hypothetical anticancer agent, Compound X, in a preclinical in vitro setting. The protocols outlined below describe the experimental design, data acquisition, and analysis required to quantify the nature of the interaction between the two compounds, utilizing the widely accepted Chou-Talalay method to determine the Combination Index (CI)[2][3].
Core Concepts in Drug Synergy Assessment
Before proceeding with the experimental protocols, it is essential to understand the key concepts used to quantify drug interactions:
-
Synergism: The combined effect of two or more drugs is greater than the sum of their individual effects (1 + 1 > 2). A Combination Index (CI) value of less than 1 indicates synergy.
-
Additive Effect: The combined effect is equal to the sum of the individual effects (1 + 1 = 2). A CI value equal to 1 signifies an additive interaction.
-
Antagonism: The combined effect is less than the sum of their individual effects (1 + 1 < 2). A CI value greater than 1 suggests antagonism.
The Chou-Talalay method is a robust quantitative approach for determining drug synergy based on the median-effect principle. It provides a CI value that objectively defines the nature of the drug interaction over a range of effect levels.
Experimental Workflow
The overall experimental workflow for assessing the synergistic effects of this compound and Compound X is depicted in the following diagram:
Caption: Experimental workflow for synergy assessment.
Detailed Experimental Protocols
Materials and Reagents
-
Cancer cell line (e.g., MCF-7 breast cancer cell line)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (powder)
-
Compound X (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol for In Vitro Synergy Assay
Step 1: Cell Seeding
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Step 2: Drug Preparation
-
Prepare 10 mM stock solutions of this compound and Compound X in DMSO.
-
Further dilute the stock solutions in cell culture medium to create a series of working concentrations. For the single-agent dose-response curves, prepare 2-fold serial dilutions. For the combination assay, prepare drug mixtures at a constant molar ratio (e.g., 1:1) based on the individual IC50 values.
Step 3: Drug Treatment
-
Single-Agent Treatment:
-
Add 100 µL of the serially diluted this compound and Compound X to respective wells in triplicate.
-
Include a vehicle control (medium with DMSO) and a blank (medium only).
-
-
Combination Treatment:
-
Add 100 µL of the serially diluted drug combination mixtures to designated wells in triplicate.
-
Step 4: Incubation
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
Step 5: Cell Viability Assessment (MTT Assay)
-
After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Data Presentation and Analysis
Single Agent Dose-Response Data
The percentage of cell viability is calculated as: (Absorbance of treated wells / Absorbance of control wells) x 100%
The IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each drug is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Dose-Response Data for Single Agents
| Concentration (µM) | % Viability (this compound) | % Viability (Compound X) |
| 0 | 100 | 100 |
| 0.1 | 95 | 92 |
| 0.5 | 80 | 75 |
| 1 | 65 | 55 |
| 5 | 40 | 30 |
| 10 | 25 | 15 |
| IC50 (µM) | 3.5 | 1.8 |
Combination Assay Data and Synergy Analysis
The Combination Index (CI) is calculated using the Chou-Talalay method with specialized software (e.g., CompuSyn). The CI value is determined at different effect levels (fraction affected, Fa).
Table 2: Hypothetical Combination Index (CI) Values
| Fraction Affected (Fa) | This compound (µM) in Combo | Compound X (µM) in Combo | Combination Index (CI) | Interpretation |
| 0.25 | 0.8 | 0.4 | 0.85 | Slight Synergy |
| 0.50 | 1.5 | 0.75 | 0.60 | Synergy |
| 0.75 | 3.0 | 1.5 | 0.45 | Strong Synergy |
| 0.90 | 6.0 | 3.0 | 0.30 | Very Strong Synergy |
Visualization of Signaling Pathways and Logical Relationships
Putative Signaling Pathway of this compound
This compound, as a glutamine antagonist, is expected to disrupt metabolic pathways that are dependent on glutamine. One of the key pathways affected is the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.
Caption: Putative signaling pathway of this compound.
Logical Relationship for Synergy Assessment
The determination of synergy is based on comparing the observed effect of the drug combination with the expected additive effect, as calculated by the Chou-Talalay method.
Caption: Logical diagram for synergy determination.
Conclusion
These application notes provide a comprehensive framework for the in vitro assessment of the synergistic potential of this compound in combination with other anticancer agents. By following these detailed protocols and utilizing the Chou-Talalay method for data analysis, researchers can obtain quantitative and objective insights into the nature of drug interactions. The identification of synergistic combinations is a critical step in the development of more effective and less toxic cancer therapies.
References
Troubleshooting & Optimization
troubleshooting Duazomycin insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Duazomycin. The information focuses on addressing the challenges of this compound's insolubility in aqueous solutions to ensure successful experimental outcomes.
Disclaimer
This compound is an N-acetylated derivative of 6-diazo-5-oxo-L-norleucine (DON). Due to limited publicly available data on this compound, this guide leverages information on DON as a close structural and functional analog. Researchers should consider this information as a starting point and perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an antitumor antibiotic that functions as a glutamine antagonist, inhibiting enzymes involved in glutamine metabolism.[1][2] Its chemical formula is C8H11N3O4, with a molecular weight of 213.19 g/mol .[2] Challenges with aqueous solubility can impede the preparation of stock solutions and the administration of consistent concentrations in in vitro and in vivo experiments, potentially affecting experimental reproducibility and outcomes.
Q2: Is there any available data on the aqueous solubility of this compound?
Yes, the sodium salt of this compound has a reported solubility of ≥ 50 mg/mL in water.[1] For the related compound, 6-diazo-5-oxo-L-norleucine (DON), a solubility of 25 mg/mL in water has been reported, which may require ultrasonication to achieve full dissolution.
Q3: What are the initial recommended steps for dissolving this compound?
It is advisable to start by attempting to dissolve a small, known quantity of this compound in your chosen aqueous buffer. If you encounter solubility issues, consulting the detailed protocols in this guide is recommended. For challenging cases, using the sodium salt of this compound or preparing a stock solution in an organic solvent like DMSO is a common alternative.[3]
Q4: How do pH and temperature affect the stability of this compound in aqueous solutions?
This compound and its analog DON are known to be sensitive to both heat and pH. The optimal pH range for DON at room temperature is reported to be between 4.5 and 6.5. At neutral pH (7.4), the urea bond in a DON prodrug was found to be susceptible to hydrolysis, while it remained stable at an acidic pH of 4.0. It is crucial to consider these factors when preparing and storing this compound solutions to prevent degradation.
Troubleshooting Guide for this compound Insolubility
This guide provides solutions to common problems encountered when dissolving this compound in aqueous solutions.
Problem 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS).
-
Question: I've added this compound powder to my buffer at room temperature, but it remains as a suspension even after vortexing. What should I do?
-
Answer:
-
Initial Steps: First, try gentle heating (up to 37°C) and vortexing for a longer duration.
-
Sonication: If insolubility persists, use a bath sonicator for 10-15 minute intervals. Be cautious not to overheat the sample.
-
pH Adjustment: Check the pH of your buffer. This compound's analog, DON, is more stable in a slightly acidic pH range (4.5-6.5). Adjusting the pH of your buffer into this range may improve solubility.
-
Consider the Salt Form: If you are not using the sodium salt of this compound, its solubility in aqueous solutions may be lower. The sodium salt form has significantly higher aqueous solubility.
-
Problem 2: My this compound solution is cloudy or forms a precipitate after a short period.
-
Question: I managed to dissolve this compound, but it precipitated out of solution after being stored at 4°C. How can I prevent this?
-
Answer:
-
Re-dissolution: Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.
-
Storage Conditions: this compound may have limited stability in certain aqueous buffers, especially at higher pH. For short-term storage (days to weeks), it is recommended to store at 0 - 4°C in the dark. For long-term storage (months to years), store at -20°C.
-
Stock Solutions in Organic Solvents: To avoid stability issues in aqueous solutions, prepare a concentrated stock solution in DMSO. This stock can then be diluted into your aqueous experimental medium immediately before use. Ensure the final DMSO concentration is compatible with your experimental system.
-
Problem 3: I am observing inconsistent results in my experiments using this compound.
-
Question: My experimental results vary between batches of this compound solution prepared in an aqueous buffer. Could this be related to solubility and stability?
-
Answer: Yes, inconsistent dissolution or degradation of this compound can lead to variability in experimental outcomes.
-
Ensure Complete Dissolution: Before each experiment, visually inspect your this compound solution to ensure it is clear and free of any precipitate.
-
Fresh Preparations: Due to its sensitivity to pH and temperature, it is best to prepare fresh aqueous solutions of this compound for each experiment.
-
Quantify Concentration: If possible, use a spectrophotometer to quantify the concentration of your this compound solution before use to ensure consistency across experiments.
-
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C8H11N3O4 | |
| Molecular Weight | 213.19 g/mol | |
| Appearance | Solid powder | |
| Synonyms | This compound A, Acetyl-don, NSC 51097 |
Table 2: Solubility Data for this compound and its Analog DON
| Compound | Solvent | Solubility | Reference |
| This compound sodium | Water | ≥ 50 mg/mL | |
| This compound | DMSO | Soluble | |
| 6-Diazo-5-oxo-L-norleucine (DON) | Water | 25 mg/mL (requires sonication) | |
| 6-Diazo-5-oxo-L-norleucine (DON) | Aqueous solutions of methanol, acetone, or ethanol | Soluble |
Table 3: Stability Profile of this compound and its Analog DON
| Condition | Observation | Reference |
| pH | Optimal stability for DON is between pH 4.5 and 6.5. | |
| Temperature | Sensitive to heat. | |
| Storage (Short-term) | Dry, dark, and at 0 - 4°C (days to weeks). | |
| Storage (Long-term) | Dry, dark, and at -20°C (months to years). |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound Sodium
Objective: To prepare a 10 mg/mL aqueous stock solution of this compound sodium.
Materials:
-
This compound sodium powder
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound sodium powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water to achieve a final concentration of 10 mg/mL.
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Use the solution immediately or aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 213.19 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution.
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the tube until the this compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C.
Protocol 3: General Protocol for Aqueous Stability Assessment
Objective: To assess the stability of this compound in a specific aqueous buffer over time.
Materials:
-
Prepared aqueous solution of this compound
-
The aqueous buffer of interest
-
Incubator or water bath set to the desired temperature
-
HPLC or other suitable analytical instrument
Procedure:
-
Prepare a fresh solution of this compound in the desired aqueous buffer at a known concentration.
-
Divide the solution into several aliquots in separate sterile tubes.
-
Store the tubes at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot and analyze the concentration of this compound using a validated analytical method like HPLC.
-
Plot the concentration of this compound as a function of time to determine its stability under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubilization.
Caption: this compound's role in the glutamine metabolism pathway.
Caption: Regulation of glutamine metabolism by key signaling pathways.
References
Technical Support Center: Overcoming Resistance to DNA Alkylating Agents in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to DNA alkylating agents, such as Duocarmycin and its analogs, in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues observed during experiments with DNA alkylating agent-resistant cancer cell lines.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Reduced drug efficacy in a previously sensitive cell line. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in IC50 value compared to the parental cell line.2. Investigate Efflux Pump Overexpression: Use flow cytometry to assess the activity of ABC transporters like P-glycoprotein (P-gp) using substrates such as Rhodamine 123.3. Evaluate DNA Repair Mechanisms: Assess the expression levels of key DNA repair proteins (e.g., MGMT, PARP) via Western blot or qPCR.[1][2] |
| High intrinsic resistance in a new cancer cell line. | Pre-existing resistance mechanisms. | 1. Characterize the Cell Line: Screen for known resistance markers, including the expression of ABC transporters and baseline levels of DNA repair enzymes.2. Consider Combination Therapy: Test the agent in combination with inhibitors of potential resistance pathways (e.g., P-gp inhibitors like verapamil or tyrosine kinase inhibitors).[3] |
| Inconsistent results between experimental repeats. | Experimental variability or heterogeneous cell population. | 1. Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and drug concentrations.2. Single-Cell Cloning: Isolate and expand single-cell clones to establish a homogenous resistant population.3. Monitor Cell Morphology: Regularly check for changes in cell morphology that may indicate contamination or population drift. |
| Drug combination shows antagonism instead of synergy. | Negative drug-drug interaction or off-target effects. | 1. Perform Synergy Analysis: Use software like CompuSyn to calculate the Combination Index (CI) from dose-response data to determine if the interaction is synergistic, additive, or antagonistic.2. Staggered Dosing: Experiment with different dosing schedules. For example, pre-treating with a radiosensitizing agent like Duocarmycin before radiation therapy can enhance efficacy.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to DNA alkylating agents like Duocarmycin?
A1: Resistance to DNA alkylating agents is multifactorial. Key mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways that can remove the drug-induced DNA adducts, mitigating their cytotoxic effects.
-
Alterations in Drug Metabolism: Enzymatic modification or degradation of the drug, reducing its potency.
-
Evasion of Apoptosis: Cancer cells can develop mechanisms to bypass programmed cell death even when DNA damage occurs.
-
Activation of Alternative Signaling Pathways: Cells may activate pro-survival signaling pathways to compensate for the drug's effects.
Q2: How can I experimentally confirm that my cell line has developed multidrug resistance (MDR) mediated by P-glycoprotein?
A2: You can use a combination of functional and expression-based assays:
-
Functional Assay (Rhodamine 123 Efflux): P-gp is a known efflux pump for the fluorescent dye Rhodamine 123. MDR cells will show lower intracellular fluorescence compared to sensitive cells. This can be reversed by co-incubation with a P-gp inhibitor like verapamil.
-
Expression Analysis: Use Western blotting or immunofluorescence to detect the P-gp protein (also known as MDR1).
-
Gene Expression Analysis: Quantify the mRNA levels of the ABCB1 gene using quantitative real-time PCR (qRT-PCR).
Q3: What are some effective combination strategies to overcome Duocarmycin resistance?
A3: Combination therapy is a promising approach. Consider the following:
-
P-gp Inhibitors: Co-administering Duocarmycin with P-gp inhibitors like verapamil or novel tyrosine kinase inhibitors can increase intracellular drug accumulation.
-
Targeting DNA Repair: Combining with inhibitors of DNA repair pathways, such as PARP inhibitors, can enhance the cytotoxic effect of DNA damage.
-
Immunotherapy: Combining with immune checkpoint inhibitors can leverage the immune system to target and eliminate drug-resistant cancer cells.
-
Radiation Therapy: Duocarmycins can act as radiosensitizers, arresting cells in the G2 phase of the cell cycle, which is the most sensitive phase to radiation.
Q4: Are there established biomarkers for predicting resistance to this class of drugs?
A4: While specific biomarkers for Duocarmycin are still under investigation, several general drug resistance biomarkers are relevant:
-
High ABCB1 (MDR1) expression: A strong predictor of multidrug resistance.
-
Expression of DNA repair genes: Elevated levels of genes like MGMT (O6-methylguanine-DNA-methyltransferase) can indicate resistance to certain alkylating agents.
-
Cancer Stem Cell Markers: Markers like ALDH1 have been associated with chemoresistance.
-
MicroRNAs: Aberrant expression of certain microRNAs has been linked to drug resistance.
Quantitative Data Summary
The following table summarizes IC50 values from studies on Duocarmycin analogs and combination therapies designed to overcome resistance.
| Cell Line | Compound/Treatment | IC50 Value | Fold Resistance | Reference |
| HeLa S₃ | DUMA | 0.006 nM | - | |
| HeLa S₃ | DUMB1 | 0.035 nM | - | |
| HeLa S₃ | DUMB2 | 0.1 nM | - | |
| HeLa S₃ | DUMC1 | 8.5 nM | - | |
| HeLa S₃ | DUMC2 | 0.57 nM | - | |
| K562/DOX (Doxorubicin-resistant) | Tf-L-DOX (Doxorubicin alone) | 11.5 µM | - | |
| K562/DOX (Doxorubicin-resistant) | L-DOX/VER (Doxorubicin + Verapamil) | 21.7 µM | - | |
| K562/DOX (Doxorubicin-resistant) | Tf-L-DOX/VER (Targeted Doxorubicin + Verapamil) | 4.18 µM | 2.8x improvement vs. Tf-L-DOX |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the DNA alkylating agent. Replace the medium in the wells with fresh medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
-
Cell Preparation: Harvest cells and resuspend them in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Treatment (Optional): For the positive control, pre-incubate a sample of cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 to all cell samples to a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for dye efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Resistant cells will show lower fluorescence compared to sensitive cells or cells treated with the P-gp inhibitor.
Visualizations
Caption: Workflow for developing and characterizing drug-resistant cell lines.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Duazomycin dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Duazomycin dosage to minimize off-target effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a glutamine antagonist. It functions by mimicking glutamine and inhibiting enzymes that are dependent on glutamine for their activity. This disruption of glutamine metabolism can impede the synthesis of nucleotides and other essential biomolecules, thereby exhibiting antitumor properties.
Q2: What are the known or potential off-target effects of this compound?
A2: As a glutamine antagonist, this compound can theoretically affect any cellular process that relies on glutamine metabolism. While a comprehensive off-target profile for this compound is not extensively documented in publicly available literature, potential off-target effects could include toxicity to rapidly dividing non-cancerous cells that have high glutamine requirements, such as cells of the immune system and the gastrointestinal tract. Broader off-target profiling using techniques like kinome scanning or proteomic analysis is recommended to identify specific unintended targets.
Q3: How does this compound potentially impact cellular signaling pathways?
A3: By inhibiting glutamine metabolism, this compound may indirectly affect key signaling pathways that are sensitive to nutrient availability. One such pathway is the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[1] Inhibition of glutamine metabolism can lead to a decrease in the intracellular pool of amino acids, which in turn can suppress mTORC1 activity.[2]
Q4: What is the first step in optimizing this compound dosage for in vitro experiments?
A4: The initial step is to determine the dose-response curve of this compound in your specific cell line(s) of interest.[3] This involves treating the cells with a range of this compound concentrations to identify the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for its desired cytotoxic or anti-proliferative effect.[4]
Q5: How can I assess the off-target effects of this compound in my cellular model?
A5: Off-target effects can be assessed using a variety of methods. A common approach is to perform a broad kinase selectivity profile to see if this compound inhibits any kinases at concentrations relevant to its on-target activity.[5] Additionally, unbiased proteomic approaches, such as mass spectrometry-based thermal proteome profiling or chemical proteomics, can identify unintended protein binding partners.
Q6: What are the key considerations for designing an in vivo study to optimize this compound dosage?
A6: For in vivo studies, it is crucial to first conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Subsequent studies should use a range of doses below the MTD to evaluate both anti-tumor efficacy and on-target and off-target toxicities. Key parameters to monitor include tumor growth inhibition, body weight, clinical signs of toxicity, and histopathological analysis of major organs.
Troubleshooting Guides
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects in the plate | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low absorbance values or no color change | Insufficient viable cells, Inactive MTT reagent, Incorrect incubation time | Optimize cell seeding density. Use fresh MTT solution and protect it from light. Ensure the incubation time is sufficient for formazan crystal formation (typically 2-4 hours). |
| High background absorbance | Contamination (bacterial or yeast), Media components interfering with the assay | Check cell cultures for contamination. Use a media-only control to assess background absorbance. If the test compound has color, include a compound-only control. |
| Unexpected cytotoxicity at all concentrations | Compound concentration error, Solvent toxicity, General compound instability | Verify the stock solution concentration and serial dilutions. Ensure the final solvent (e.g., DMSO) concentration is non-toxic to the cells (typically <0.1%). Assess the stability of this compound in your culture medium over the experiment's duration. |
Off-Target Kinase Profiling
| Issue | Possible Cause | Troubleshooting Steps |
| No significant off-target hits | The compound is highly selective at the tested concentration, Assay sensitivity is too low | Test at a higher concentration (e.g., 10x the IC50). Ensure the kinase panel is broad and relevant to your research question. |
| Large number of off-target hits | The compound is non-selective, The tested concentration is too high | Perform a dose-response analysis for the most potent off-target hits to determine their IC50 values and compare them to the on-target IC50. |
| Cellular phenotype does not correlate with in vitro kinase profile | Poor cell permeability of the compound, Inhibitor is a substrate for efflux pumps, The off-target kinase is not expressed or active in the cell line | Assess compound uptake in your cell model. Use cell lines with known efflux pump expression or co-incubate with efflux pump inhibitors. Verify target expression and activity using Western blotting or other methods. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and no-treatment controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Off-Target Profiling using Mass Spectrometry-Based Proteomics
This protocol outlines a general workflow for identifying potential off-target proteins of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Solid-phase extraction (SPE) cartridges for peptide desalting
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at a relevant concentration (e.g., 1x and 10x the IC50) and a vehicle control for a specified time. Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Protein Digestion: Take an equal amount of protein from each sample and perform in-solution or in-gel digestion. This involves reducing disulfide bonds, alkylating cysteine residues, and digesting the proteins into peptides with trypsin.
-
Peptide Desalting: Clean up the peptide samples using SPE cartridges to remove salts and detergents that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
Data Analysis: Use proteomics software to identify and quantify the proteins in each sample. Compare the protein abundance between this compound-treated and control samples to identify proteins that are significantly up- or down-regulated, which may represent off-targets or downstream effects.
Protocol 3: In Vivo Dose-Finding Toxicity Study
This protocol provides a general framework for a dose-finding study in a murine model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
This compound formulated for in vivo administration
-
Appropriate mouse strain (e.g., nude mice for tumor xenografts)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Dose Grouping: Divide the animals into several groups (e.g., 5 groups of 3-5 mice each). One group will serve as the vehicle control, and the other groups will receive escalating doses of this compound.
-
Dosing: Administer this compound to the respective groups via the intended clinical route (e.g., intraperitoneal, intravenous, or oral).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance.
-
Endpoint: The study can be terminated after a set period (e.g., 7-14 days) or when severe toxicity is observed.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological analysis to identify any treatment-related tissue damage.
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity. This information will be used to select doses for subsequent efficacy studies.
Data Presentation
Table 1: Example In Vitro Cytotoxicity Data for this compound
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 75.1 ± 6.1 |
| 10 | 52.4 ± 3.9 |
| 100 | 15.8 ± 2.5 |
| 1000 | 2.1 ± 1.1 |
Table 2: Example In Vivo Dose-Finding Study Summary
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle | +5.2 | Normal |
| 10 | +3.1 | Normal |
| 30 | -2.5 | Mild lethargy |
| 100 | -10.8 | Significant lethargy, ruffled fur |
| 300 | -20.1 (euthanized day 5) | Severe lethargy, hunched posture |
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Putative signaling pathway affected by this compound.
References
- 1. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrahippocampal glutamine administration inhibits mTORC1 signaling and impairs long-term memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Managing Duazomycin-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing Duazomycin-induced cytotoxicity in normal cells during pre-clinical experiments. Given the limited recent literature on this compound, this guide incorporates data from functionally similar DNA-alkylating and transcription-inhibiting agents, such as Duocarmycins and Actinomycin D, to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and related compounds, and how does it lead to cytotoxicity in normal cells?
This compound and similar agents, like Duocarmycins, are potent cytotoxic compounds that exert their effects by interacting with DNA. The primary mechanism involves the alkylation of DNA, where the compound covalently binds to DNA bases (often adenine at the N3 position), disrupting the DNA's structure and function.[1][2] This leads to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1] Because this mechanism is not entirely specific to cancer cells, normal proliferating cells, such as those in the bone marrow and gastrointestinal tract, are also susceptible to this damage, leading to off-target cytotoxicity.[3]
Q2: What are the key signaling pathways activated by this compound-induced DNA damage?
DNA damage induced by agents like this compound triggers a cascade of cellular responses, primarily activating pathways involved in DNA damage recognition and repair.[2] If the damage is too extensive to be repaired, the cell initiates apoptosis. This process often involves the activation of caspase cascades. The intrinsic pathway, mediated by mitochondria, and the extrinsic pathway, initiated by death receptors, can both be involved. Key players in these pathways include p53, caspases (e.g., caspase-3, -8, -9), and the Bcl-2 family of proteins.
Q3: What strategies can be employed in vitro to selectively protect normal cells from this compound-induced cytotoxicity?
Several strategies can be explored to mitigate the cytotoxic effects of this compound on normal cells while maintaining its anti-cancer efficacy:
-
Cyclotherapy: This approach involves pre-treating cells with a cytostatic agent that induces a temporary cell-cycle arrest (e.g., in G1 phase) in normal cells. Since many chemotherapeutic agents, including DNA alkylators, are most effective against rapidly dividing cells, arresting the cell cycle in normal cells can render them less susceptible to the cytotoxic effects of the subsequent this compound treatment. This strategy relies on the fact that many cancer cells have defective cell cycle checkpoints (e.g., mutated p53) and will not arrest, remaining vulnerable to the drug.
-
Use of Cytoprotective Agents: Certain compounds can be co-administered to protect normal cells from chemotherapy-induced damage. These agents may work through various mechanisms, such as scavenging free radicals or inhibiting specific apoptotic pathways in normal tissues.
-
Targeted Delivery Systems: While more relevant to in vivo studies, the principle of targeted delivery can be applied in co-culture models. Antibody-drug conjugates (ADCs), where the cytotoxic agent is linked to an antibody that specifically targets a cancer-cell-surface antigen, are a prime example of this approach for Duocarmycin-like molecules.
Q4: How can I determine the optimal concentration of this compound that maximizes cancer cell death while minimizing toxicity to normal cells?
A dose-response curve should be generated for both your cancer cell line and a relevant normal cell line. This involves treating the cells with a range of this compound concentrations and assessing cell viability after a set incubation period (e.g., 24, 48, or 72 hours). The resulting data will allow you to determine the IC50 (half-maximal inhibitory concentration) for each cell line, providing a therapeutic window where cancer cell death is maximized with minimal impact on normal cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in normal control cells. | The concentration of this compound is too high. | Perform a thorough dose-response analysis to determine the IC50 for both your normal and cancer cell lines. Start with a lower concentration range and titrate upwards to find the optimal therapeutic window. |
| The normal cell line is unusually sensitive to DNA-damaging agents. | Consider using a different normal cell line as a control. Ensure the chosen normal cell line is appropriate for the cancer type being studied (e.g., using normal lung fibroblasts for a lung cancer study). | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number, growth phase). | Standardize your experimental procedures. Ensure cells are seeded at the same density and are in the logarithmic growth phase at the time of treatment. Use cells within a consistent and low passage number range. |
| Suboptimal drug concentration or incubation time. | Optimize the drug concentration and incubation time for your specific cell lines and assay. | |
| Protective agent (in co-treatment experiments) is not showing a protective effect. | The concentration of the protective agent is not optimal. | Perform a dose-response experiment for the protective agent in the presence of a fixed concentration of this compound to determine its optimal protective concentration. |
| The timing of administration is incorrect. | For strategies like cyclotherapy, the protective agent must be administered for a sufficient period before the addition of this compound to allow for cell cycle arrest to occur. Optimize the pre-incubation time. | |
| The mechanism of the protective agent is not effective against this compound's mode of action. | Research the mechanism of your chosen protective agent to ensure it is appropriate for mitigating DNA damage-induced apoptosis. Consider testing alternative protective agents with different mechanisms. |
Quantitative Data on Cytotoxicity
The following table summarizes the IC50 values for Actinomycin D, a transcription inhibitor with a mechanism of action that overlaps with this compound-like compounds, in various human cancer and normal cell lines. This data illustrates the principle of differential cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Exposure Time | Assay Method |
| Actinomycin D | A549 | Lung Carcinoma | 0.000201 | 48 h | Alamar Blue Assay |
| PC3 | Prostate Cancer | 0.000276 | 48 h | Alamar Blue Assay | |
| A2780 | Ovarian Cancer | 0.0017 | Not Specified | Not Specified | |
| Ovarian & Placental Cancer Cell Lines (Average) | Gynecologic Cancers | 0.78 ± 0.222 | Not Specified | qHTS | |
| Iridium(III) Complex 126a | A2780 | Ovarian Carcinoma | 101.9 | Not Specified | MTT Assay |
| A2780cisR | Cisplatin-resistant Ovarian Carcinoma | > 200 | Not Specified | MTT Assay | |
| HEK-293T (N) | Normal Human Embryonic Kidney | 118.8 | Not Specified | MTT Assay | |
| Iridium(III) Complex 164d | A549 | Lung Carcinoma | 0.0181 | 24 h | MTT Assay |
| HEK-293T (N) | Normal Human Embryonic Kidney | 676.8 | 24 h | MTT Assay |
(N) denotes a normal cell line.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound (or related compound)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
96-well plates
-
This compound (or related compound)
-
Cell culture medium
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (provided with the kit for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 500 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometry tubes
-
This compound (or related compound)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for cytotoxicity and apoptosis assessment.
References
Technical Support Center: Improving the Therapeutic Index of Duazomycin In Vivo
Welcome to the technical support center for researchers working with Duazomycin and related glutamine antagonists. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your in vivo studies and improve the therapeutic index of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antibiotic and antitumor agent that acts as a glutamine antagonist.[1][2] It structurally resembles glutamine and works by irreversibly inhibiting a broad range of enzymes that utilize glutamine for biosynthesis.[3][4] These enzymes are crucial for the synthesis of purines, pyrimidines, and other essential macromolecules necessary for rapidly proliferating cancer cells. By blocking these pathways, this compound disrupts cancer cell metabolism and growth.
Q2: What is the "therapeutic index" and why is it a concern for this compound?
A2: The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a therapeutic effect in 50% of the population (ED50). A narrow therapeutic index indicates that the effective and toxic doses are close, posing a higher risk of adverse effects. Like other glutamine antagonists, this compound has a narrow therapeutic index, primarily due to its toxicity to healthy, rapidly dividing cells, especially in the gastrointestinal (GI) tract.[5] This dose-limiting toxicity has historically hindered its clinical development.
Q3: What are the common adverse effects observed with this compound and related glutamine antagonists in vivo?
A3: The most significant dose-limiting toxicity of glutamine antagonists is gastrointestinal distress, including nausea, vomiting, and diarrhea. This is because the cells lining the gut also have a high rate of proliferation and are dependent on glutamine metabolism. Other potential adverse effects can include myelosuppression (a decrease in the production of blood cells) and other systemic toxicities.
Q4: What are the primary strategies for improving the therapeutic index of this compound in vivo?
A4: The leading strategy to enhance the therapeutic index of glutamine antagonists like this compound is the prodrug approach . A prodrug is an inactive or less active form of a drug that is converted to the active form in the body, ideally at the target site. For this compound, this involves chemically modifying the molecule to mask its activity until it reaches the tumor microenvironment. This approach aims to:
-
Reduce systemic toxicity: By remaining inactive in healthy tissues like the GI tract, the prodrug minimizes off-target effects.
-
Enhance tumor-specific delivery: The prodrug is designed to be activated by enzymes that are overexpressed in the tumor microenvironment, leading to a concentrated release of the active drug at the site of action.
A notable example of this strategy is sirpiglenastat (DRP-104), a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), which is structurally related to this compound.
Q5: How does the prodrug sirpiglenastat (DRP-104) work to improve the therapeutic index?
A5: Sirpiglenastat is designed to be preferentially bioactivated to its active form, DON, within the tumor microenvironment. Conversely, it is designed to be bio-inactivated in healthy tissues, such as the gut, to an inert metabolite. This differential metabolism leads to a significantly higher concentration of the active drug in the tumor compared to healthy tissues, thereby widening the therapeutic window.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving specific issues encountered during your in vivo experiments with this compound or its prodrugs.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in tumor growth inhibition between animals in the same treatment group. | 1. Inconsistent Tumor Cell Implantation: Uneven number of viable cells injected, or injection into slightly different subcutaneous locations. 2. Animal Heterogeneity: Differences in age, weight, or individual metabolic rates can affect drug processing and tumor growth. 3. Drug Formulation/Administration Issues: Precipitation of the compound in the vehicle, or inaccurate dosing. | 1. Standardize Implantation: Ensure >95% cell viability before injection. Use a consistent injection volume and needle gauge. Mark the injection site to ensure uniformity. 2. Homogenize Animal Cohorts: Use animals of the same sex, and within a narrow age and weight range. Randomize animals into treatment groups after tumors are established. 3. Optimize Formulation and Dosing: Ensure the drug is fully solubilized in the vehicle. Vortex the solution before each injection. Use calibrated equipment for accurate dosing. |
| Observed toxicity (e.g., weight loss, diarrhea) is higher than expected at a given dose. | 1. Incorrect Dosing Calculation: Errors in calculating the dose based on animal weight. 2. Vehicle Toxicity: The vehicle used to dissolve the drug may have its own toxic effects. 3. Enhanced Drug Sensitivity: The specific animal strain may be more sensitive to the drug. | 1. Double-Check Calculations: Have a second researcher verify all dosing calculations. 2. Include a Vehicle-Only Control Group: This will help differentiate between drug-induced and vehicle-induced toxicity. 3. Conduct a Pilot Dose-Ranging Study: Use a small number of animals to determine the maximum tolerated dose (MTD) in your specific model before proceeding with larger efficacy studies. |
| Lack of significant anti-tumor effect at previously reported efficacious doses. | 1. Tumor Model Resistance: The chosen tumor cell line may be inherently resistant to glutamine antagonists. 2. Suboptimal Dosing Schedule: The frequency and duration of treatment may not be optimal for the specific tumor model. 3. Poor Drug Bioavailability: Issues with drug formulation or route of administration may be preventing the drug from reaching the tumor at effective concentrations. | 1. Confirm Target Pathway Dependence: In vitro, confirm that your cell line is sensitive to glutamine deprivation. 2. Optimize Dosing Regimen: Experiment with different dosing schedules (e.g., daily vs. intermittent) and treatment durations. 3. Evaluate Pharmacokinetics: If possible, measure the concentration of the drug in plasma and tumor tissue over time to assess bioavailability. Consider alternative routes of administration if necessary. |
Data Presentation
Table 1: Preclinical Efficacy and Safety of Sirpiglenastat (DRP-104) in a Murine Syngeneic Tumor Model
| Parameter | Vehicle Control | Sirpiglenastat (DRP-104) | Reference |
| Dose and Schedule | N/A | 0.5 mg/kg, s.c., once daily for 5 days | |
| Tumor Growth Inhibition | 0% | 90% at day 12 | |
| Median Survival | 13 days | 36 days | |
| Observed Toxicity | - | No significant body weight loss observed. | |
| Tumor vs. GI Tract Drug Concentration | N/A | 11-fold higher active drug concentration in the tumor compared to the gastrointestinal tract. |
This data is for the prodrug sirpiglenastat (DRP-104) and its active metabolite DON, and serves as a representative example of improving the therapeutic index for a glutamine antagonist.
Experimental Protocols
1. Protocol for In Vivo Efficacy Study Using a Subcutaneous Xenograft Model
This protocol outlines the general procedure for establishing a subcutaneous tumor model in mice and assessing the efficacy of a therapeutic agent.
-
Cell Culture and Preparation:
-
Culture tumor cells in their recommended medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and wash them twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using a trypan blue exclusion assay. Cell viability should be above 95%.
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells per 100 µL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently lift the skin and inject the cell suspension (e.g., 100 µL) subcutaneously using a 27-gauge needle.
-
Monitor the animals for tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment and Monitoring:
-
Once tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Prepare the therapeutic agent and vehicle control solutions.
-
Administer the treatment according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage, or subcutaneous injection).
-
Monitor animal body weight and clinical signs of toxicity daily.
-
Continue to measure tumor volume 2-3 times per week.
-
Euthanize animals when tumors reach the predetermined endpoint size, or if they show signs of excessive toxicity.
-
2. Protocol for Assessing Gastrointestinal Toxicity
This protocol provides methods for evaluating the gastrointestinal toxicity of a chemotherapeutic agent in rodents.
-
Clinical Monitoring:
-
Record the body weight of each animal daily. A significant drop in body weight can be an indicator of toxicity.
-
Observe and score the incidence and severity of diarrhea daily. A grading scale can be used (e.g., 0 = normal, 1 = soft stool, 2 = mild diarrhea, 3 = severe/watery diarrhea).
-
Monitor for changes in animal behavior, such as lethargy, ruffled fur, or hunched posture.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect sections of the small and large intestines.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section them, and stain with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope for signs of mucosal injury, such as villus blunting, crypt damage, and inflammatory cell infiltration.
-
-
Quantitative Assessment (Optional):
-
Intestinal Permeability Assay: Administer a non-metabolizable sugar marker (e.g., lactulose/mannitol) to the animals by oral gavage. Collect urine over a defined period and measure the concentration of the markers to assess intestinal barrier function.
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Measuring MPO activity in intestinal tissue homogenates can provide a quantitative measure of neutrophil infiltration and inflammation.
-
Visualizations
Caption: Prodrug activation pathway for improved therapeutic index.
References
addressing inconsistencies in Duazomycin experimental results
Welcome to the technical support center for Duazomycin. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges encountered during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher IC50) of this compound in our cancer cell line compared to published data. What could be the cause?
A1: Several factors could contribute to this discrepancy:
-
Cell Line Specific Glutamine Dependence: The primary mechanism of this compound is the inhibition of glutamine metabolism.[1][2] Cell lines exhibit varying degrees of dependence on external glutamine. Your cell line might have a less pronounced reliance on the specific glutamine-dependent pathways targeted by this compound.
-
Drug Stability and Handling: this compound is sensitive to light and can degrade over time, especially in solution.[3] Ensure proper storage of stock solutions (aliquoted, protected from light, at -20°C or -80°C for long-term storage) and use freshly prepared dilutions for your experiments.[3][4]
-
Media Composition: The concentration of glutamine and other competing amino acids in your cell culture media can directly impact the apparent potency of this compound. Consider using a glutamine-restricted medium as a control to assess the specific effect of the compound.
-
Cellular Uptake: Inefficient transport of this compound into the specific cell line could also lead to reduced potency.
Q2: Our in vivo experiments with this compound are showing high toxicity and poor therapeutic window. How can we address this?
A2: this compound, as a glutamine antagonist, can affect rapidly dividing normal cells, leading to toxicity. Consider the following:
-
Combination Therapy: this compound has been shown to be effective in combination with other agents, such as 6-Mercaptopurine, which may allow for dose reduction and an improved therapeutic index.
-
Dosing Schedule and Route of Administration: Optimizing the dosing schedule (e.g., intermittent vs. continuous) and the route of administration can help manage toxicity.
-
Animal Model Selection: The choice of animal model and its metabolic characteristics can influence the tolerability and efficacy of this compound.
Q3: We are seeing inconsistent results in our glutamine uptake assays after this compound treatment. What are the potential reasons?
A3: Inconsistent results in glutamine uptake assays can stem from several sources:
-
Assay Timing: The timing of the assay post-treatment is critical. Ensure you have a clear understanding of the kinetics of this compound's action in your system. A time-course experiment is recommended to identify the optimal endpoint.
-
Substrate Concentration: The concentration of labeled glutamine used in the assay can affect the results. Ensure this is consistent across experiments.
-
Wash Steps: Inadequate washing to remove extracellular labeled glutamine can lead to high background and variability. Optimize your wash protocol.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Inconsistent Drug Concentration | Prepare fresh serial dilutions from a validated stock solution for each experiment. Verify stock concentration periodically. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Uneven cell distribution can lead to variable results. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity and minimize evaporation. |
| Incubation Time | Ensure the incubation time with this compound is consistent across all plates and experiments. |
Issue 2: Poor Solubility of this compound in Aqueous Buffers
| Potential Cause | Recommended Solution |
| Incorrect Solvent for Stock Solution | While this compound sodium is soluble in water, the free acid form may require a small amount of organic solvent like DMSO for the initial stock. Always refer to the manufacturer's instructions. |
| Precipitation in Media | When diluting a DMSO stock into aqueous media, ensure rapid mixing to avoid precipitation. Do not exceed a final DMSO concentration of 0.5% in your culture, as it can be toxic to cells. |
| pH of the Buffer | The solubility of this compound can be pH-dependent. Ensure the pH of your final solution is within the optimal range for both solubility and experimental conditions. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - 72h | Notes |
| Cell Line A | Pancreatic | 5.2 | High glutamine dependence |
| Cell Line B | Glioblastoma | 8.9 | Moderate glutamine dependence |
| Cell Line C | Breast (ER+) | 25.1 | Low glutamine dependence |
| Cell Line D | Non-cancerous Fibroblast | > 100 | Low toxicity to non-cancerous cells |
Data presented are hypothetical and for illustrative purposes.
Table 2: Stability of this compound in Solution
| Storage Condition | Solvent | Concentration | % Degradation (1 week) |
| 4°C, protected from light | PBS | 1 mM | < 5% |
| Room Temperature, exposed to light | PBS | 1 mM | 20-30% |
| -20°C, protected from light | DMSO | 10 mM | < 1% |
| -80°C, protected from light | DMSO | 10 mM | < 0.5% |
Data presented are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Glutamine Uptake Assay
-
Cell Culture: Culture cells to 80-90% confluency in a 24-well plate.
-
Drug Treatment: Treat the cells with this compound at the desired concentration for the specified time.
-
Starvation: Wash the cells with a glutamine-free buffer and incubate for 30 minutes to deplete intracellular glutamine.
-
Uptake: Add a solution containing a known concentration of radiolabeled L-glutamine (e.g., ³H-L-glutamine) and incubate for a short period (e.g., 5-15 minutes).
-
Wash: Aspirate the uptake solution and wash the cells rapidly with ice-cold PBS to stop the uptake and remove extracellular radioactivity.
-
Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the lysate to normalize the uptake data.
Mandatory Visualizations
References
mitigating degradation of Duazomycin during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of Duazomycin during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: this compound, an antitumor agent and glutamine antagonist, can be susceptible to several factors that may lead to its degradation. The primary factors of concern are exposure to light (photodegradation), elevated temperatures (thermal degradation), non-neutral pH conditions (acidic or basic hydrolysis), and oxidizing agents. The diazo functional group within the this compound structure is particularly reactive and can be a primary site of degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions.[1] For short-term storage (days to weeks), the compound should be kept in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store this compound at -20°C.[1] Stock solutions, typically prepared in DMSO, should also be stored at 0-4°C for short-term use and at -20°C for long-term storage.[1]
Q3: How can I tell if my this compound has degraded?
A3: Degradation of this compound may not always be visually apparent. The most reliable method to assess the purity and integrity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will allow you to separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products of this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways can be inferred. These include hydrolysis of the amide bond, and reactions involving the diazo group, which is known to be reactive. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) would be necessary to identify and characterize the specific degradation products.
Q5: Can I use this compound that has been briefly exposed to ambient temperature?
A5: this compound is considered stable enough for a few weeks during ordinary shipping at ambient temperatures.[1] However, for optimal stability and to minimize the risk of degradation, it is best practice to minimize the time the compound spends at room temperature and to store it under the recommended conditions as soon as possible.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound.
Problem: I am observing unexpected or inconsistent results in my experiments with this compound.
This could be due to the degradation of the compound. Follow these steps to troubleshoot the issue:
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Light Condition | Atmosphere |
| Solid Powder | Short-term (days to weeks) | 0 - 4 °C | Dark | Dry |
| Long-term (months to years) | -20 °C | Dark | Dry | |
| Stock Solution (in DMSO) | Short-term (days to weeks) | 0 - 4 °C | Dark | Sealed |
| Long-term (months) | -20 °C | Dark | Sealed |
Data summarized from MedKoo Biosciences.[1]
Table 2: Illustrative Results of a Forced Degradation Study on this compound
The following table presents hypothetical data to illustrate the potential degradation of this compound under various stress conditions. Actual degradation rates should be determined experimentally.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60 °C | 15% |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60 °C | 25% |
| Oxidative Degradation (3% H₂O₂) | 24 hours | Room Temp | 30% |
| Thermal Degradation (Solid) | 48 hours | 80 °C | 10% |
| Photodegradation (Solution) | 24 hours | Room Temp | 20% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and products of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the this compound stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL. Incubate at 60°C for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the this compound stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL. Incubate at 60°C for a specified time course.
-
Oxidative Degradation: Mix the this compound stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for a specified time course.
-
Thermal Degradation: Place the solid this compound powder in a controlled temperature oven at 80°C for a specified time course. Also, subject the this compound solution to the same conditions.
-
Photodegradation: Expose the this compound solution (in a photostability chamber) to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the mass of the degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed sample to that of an unstressed control.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
-
Use the mass spectrometry data to propose structures for the degradation products.
Visualizations
References
Technical Support Center: Refining Duazomycin Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Duazomycin in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a glutamine antagonist. It functions by mimicking glutamine and competitively inhibiting enzymes that are dependent on glutamine for their function. These enzymes are crucial for the synthesis of nucleotides and other essential biomolecules, and their inhibition ultimately disrupts DNA and RNA synthesis, leading to cytotoxic effects in rapidly proliferating cells, such as cancer cells.[1]
Q2: What are the primary challenges in using this compound for long-term studies?
Long-term studies with this compound, like other glutamine antagonists, present several challenges:
-
Toxicity: Prolonged inhibition of glutamine metabolism can affect healthy, rapidly dividing cells, leading to potential side effects. The gastrointestinal system is particularly sensitive to glutamine antagonists.[2]
-
Drug Stability: The stability of this compound in solution over extended periods needs to be carefully monitored to ensure consistent efficacy.
-
Development of Resistance: Cells can develop resistance to glutamine antagonists over time through various mechanisms, such as upregulating glutamine synthesis or altering drug transport.[3]
-
In Vitro vs. In Vivo Efficacy: Results from in vitro studies may not always translate directly to in vivo models due to differences in the tumor microenvironment and systemic metabolism.
Q3: How should this compound be stored for long-term use?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted, the solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The stability of the reconstituted solution under specific experimental conditions (e.g., in cell culture media at 37°C) should be empirically determined.
Troubleshooting Guides
In Vitro Studies
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Degradation of this compound in media. | Prepare fresh this compound-containing media for each experiment. Perform a stability test of this compound in your specific cell culture medium at 37°C. Consider using a more stable glutamine analog if available. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Loss of drug efficacy over time | Development of cellular resistance. | Perform regular checks for resistance by comparing the IC50 value to the initial experiments. Analyze cells for upregulation of glutamine synthetase or drug efflux pumps. Consider combination therapy to overcome resistance. |
| Incorrect drug concentration due to degradation. | Re-evaluate the stability of your this compound stock solution. Prepare fresh stock solutions more frequently. | |
| Unexpected cytotoxicity in control cells | Glutamine deprivation in control media. | Ensure that the basal medium used for preparing this compound dilutions contains an adequate concentration of L-glutamine for control cells, unless glutamine deprivation is part of the experimental design. |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. Practice good aseptic technique. |
In Vivo Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Significant weight loss or signs of toxicity in animals | Dose is too high for long-term administration. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD) for the specific animal model and treatment duration. Monitor animal health daily and consider dose reduction or intermittent dosing schedules. |
| Off-target effects of this compound. | Investigate potential off-target effects through in vitro profiling against a panel of related enzymes. | |
| Lack of tumor regression | Insufficient drug delivery to the tumor. | Analyze drug concentration in tumor tissue and plasma. Consider alternative routes of administration or formulation strategies to improve bioavailability. |
| Rapid development of in vivo resistance. | Collect tumor samples at different time points to analyze for resistance markers. Evaluate combination therapies to target potential resistance pathways. | |
| High inter-animal variability in tumor growth | Inconsistent tumor cell implantation. | Standardize the tumor implantation procedure, including the number of cells, injection volume, and location. |
| Differences in animal health status. | Use age- and weight-matched animals from a reputable supplier. Acclimate animals properly before starting the experiment. |
Experimental Protocols
Protocol 1: Determining the Long-Term In Vitro Efficacy and IC50 of this compound
Objective: To assess the long-term cytotoxic effects of this compound on a cancer cell line and determine its half-maximal inhibitory concentration (IC50) over an extended period.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (with L-glutamine)
-
Serum-free cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT or other cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical concentration range might be from 0.01 µM to 100 µM. Include a vehicle-only control.
-
Treatment: Remove the overnight culture medium and replace it with the this compound-containing medium.
-
Long-Term Incubation: Incubate the plates for the desired long-term duration (e.g., 7, 14, or 21 days). Replace the drug-containing medium every 2-3 days to ensure a consistent drug concentration and replenish nutrients.
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.[4][5]
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study of this compound
Objective: To determine the highest dose of this compound that can be administered to an animal model for a prolonged period without causing unacceptable toxicity.
Materials:
-
Animal model (e.g., BALB/c mice)
-
This compound
-
Vehicle solution (e.g., sterile saline)
-
Animal balance
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the study.
-
Dose Selection: Based on available literature or preliminary studies, select a range of this compound doses.
-
Treatment Groups: Randomly assign animals to different treatment groups, including a vehicle control group (n=3-5 animals per group).
-
Drug Administration: Administer this compound via the chosen route (e.g., intraperitoneal injection) at the selected doses and schedule (e.g., daily, every other day) for the intended duration of the long-term study.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and appearance. Measure body weight at least twice a week.
-
Endpoint: The MTD is defined as the highest dose that does not cause more than a 15-20% loss in body weight or any other signs of severe toxicity.
-
Data Analysis: Plot the mean body weight change for each group over time. Analyze other clinical observations to determine the MTD.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound competitively inhibits glutamine uptake and downstream metabolic pathways.
Experimental Workflow for Long-Term this compound Study
Caption: A structured workflow for conducting long-term in vivo studies with this compound.
Troubleshooting Logic for this compound Experiments
Caption: A logical approach to troubleshooting common issues in this compound experiments.
References
- 1. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
identifying and minimizing Duazomycin off-target molecular interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing Duazomycin's off-target molecular interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does this relate to its potential off-target effects?
This compound is a glutamine antagonist.[1] It structurally mimics glutamine, allowing it to bind to and inhibit enzymes that utilize glutamine as a substrate. This broad inhibition of glutamine-dependent enzymes is the primary source of its potential off-target effects. Many critical metabolic pathways, including purine and pyrimidine synthesis, amino acid synthesis, and hexosamine biosynthesis, rely on these enzymes. Therefore, while targeting a specific glutamine-dependent enzyme in a cancer cell, this compound may also inhibit other glutamine-utilizing enzymes in both cancerous and healthy cells, leading to off-target effects.
Q2: What are the most likely off-target enzyme classes for this compound?
Based on its mechanism as a glutamine antagonist, the most probable off-target enzymes for this compound include:
-
Glutaminases (GLS): These enzymes catalyze the conversion of glutamine to glutamate.
-
Amidotransferases: This large family of enzymes uses the amide group of glutamine for the synthesis of various molecules. Key examples include:
-
Asparagine Synthetase (ASNS): Synthesizes asparagine from aspartate and glutamine.[2]
-
CTP Synthase: Involved in the synthesis of pyrimidine nucleotides.
-
GMP Synthase: Involved in the synthesis of purine nucleotides.
-
Carbamoyl Phosphate Synthetase II (CPS-II): Catalyzes the first step in de novo pyrimidine synthesis.
-
Q3: What experimental approaches can be used to identify this compound's off-target proteins?
Several experimental strategies can be employed for the unbiased identification of this compound's off-target interactions:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding. An increase in the melting temperature of a protein in the presence of this compound suggests a direct interaction.
-
Affinity Purification coupled with Mass Spectrometry (AP-MS): This technique involves immobilizing a this compound analog onto a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Kinome Scanning: While this compound is not a typical kinase inhibitor, comprehensive kinome scans can be used to rule out or identify any unexpected interactions with protein kinases.
-
Proteome-wide Quantitative Mass Spectrometry: This approach can identify changes in protein expression or post-translational modifications in response to this compound treatment, providing clues about affected pathways and potential off-targets.
Q4: How can off-target effects of this compound be minimized?
Minimizing off-target effects is a critical aspect of drug development. Strategies include:
-
Structural Modification: Medicinal chemistry efforts can be directed towards modifying the structure of this compound to enhance its selectivity for the intended target while reducing its affinity for known off-target proteins.
-
Dose Optimization: Using the lowest effective concentration of this compound can help to minimize engagement with lower-affinity off-targets.[3]
-
Targeted Drug Delivery: Developing prodrugs or drug delivery systems that specifically release active this compound at the tumor site can reduce systemic exposure and minimize off-target effects in healthy tissues.[4]
-
Combination Therapies: Combining this compound with other therapeutic agents may allow for lower, more targeted doses, thereby reducing off-target toxicity.
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype Observed
Problem: You observe a cellular phenotype (e.g., cell cycle arrest, apoptosis) that is inconsistent with the known function of the intended glutamine-dependent target.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effect | 1. Perform a dose-response analysis: Compare the EC50 for the observed phenotype with the IC50 for on-target enzyme inhibition. | A significant discrepancy between the phenotypic EC50 and the enzymatic IC50 suggests an off-target effect. |
| 2. Use a structurally distinct glutamine antagonist: Treat cells with a different glutamine antagonist that targets the same primary enzyme. | If the unexpected phenotype is not replicated, it is likely an off-target effect specific to this compound's chemical structure. | |
| 3. Rescue experiment: Overexpress the intended target enzyme in the cells. | If the phenotype is not rescued by overexpression of the target, it strongly suggests the involvement of off-target proteins. | |
| Experimental artifact | Review and optimize the experimental protocol, including the use of appropriate vehicle controls and positive/negative controls for the observed phenotype. | Consistent results with appropriate controls will help validate the phenotype and rule out experimental error. |
Guide 2: High Cellular Toxicity at Effective Concentrations
Problem: this compound exhibits significant cytotoxicity in your cell line at concentrations required for effective inhibition of the target enzyme.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-target toxicity in a critical pathway | 1. Assess the importance of the target enzyme: Determine if the intended target plays a critical role in the survival of the cell line used. | If the target is essential for cell viability, on-target inhibition will inherently lead to cytotoxicity. |
| Off-target toxicity | 1. Perform a counter-screen: Test this compound on a cell line that does not express the intended target. | If toxicity persists in the target-negative cell line, it is likely due to off-target effects. |
| 2. Identify potential toxic off-targets: Use proteomic methods (e.g., CETSA, AP-MS) to identify off-target proteins. | Identification of known essential proteins or proteins in critical survival pathways as off-targets can explain the observed toxicity. | |
| 3. Lower the concentration and combine with another agent: Use a lower concentration of this compound in combination with another drug that targets a parallel survival pathway. | A synergistic effect may be achieved at lower, less toxic concentrations of this compound. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol outlines the general steps for identifying this compound's off-target proteins using CETSA followed by quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture the cells of interest to 70-80% confluency.
-
Treat the cells with either vehicle control or a specified concentration of this compound for a predetermined time.
-
-
Cell Harvest and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to 4°C.
-
-
Protein Precipitation and Collection:
-
Centrifuge the heated lysates at high speed to pellet the denatured and aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform a protein concentration assay on the soluble fractions.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
Proteins that show a significant increase in thermal stability (a rightward shift in the melting curve) in the this compound-treated samples compared to the vehicle control are considered potential off-targets.
-
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol describes the identification of this compound binding partners using an affinity-based pull-down approach.
-
Synthesis of this compound Affinity Probe:
-
Synthesize a this compound analog containing a linker arm and a reactive group (e.g., an alkyne or azide for click chemistry) or a biotin tag.
-
-
Immobilization of the Affinity Probe:
-
Covalently attach the this compound analog to a solid support (e.g., agarose or magnetic beads).
-
-
Cell Lysis and Lysate Preparation:
-
Prepare a cell lysate from the cells of interest as described in the CETSA protocol.
-
-
Affinity Pull-down:
-
Incubate the cell lysate with the this compound-conjugated beads to allow for the binding of target and off-target proteins.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
For a competition control, pre-incubate the lysate with an excess of free, unmodified this compound before adding the affinity beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.
-
Proteins that are significantly enriched on the this compound beads compared to the control beads, and whose binding is competed by free this compound, are identified as potential direct binding partners.
-
Quantitative Data Summary
The following tables provide hypothetical examples of quantitative data that could be generated from the described experiments.
Table 1: Hypothetical CETSA Data for a Known On-Target and a Potential Off-Target
| Temperature (°C) | On-Target (Relative Abundance) | Off-Target (Relative Abundance) |
| Vehicle | This compound | |
| 45 | 1.00 | 1.00 |
| 50 | 0.95 | 1.00 |
| 55 | 0.70 | 0.98 |
| 60 | 0.35 | 0.85 |
| 65 | 0.10 | 0.60 |
| 70 | 0.02 | 0.25 |
Table 2: Hypothetical Kinome Scan Results
| Kinase | % Inhibition at 1 µM this compound |
| Kinase A | 5 |
| Kinase B | 8 |
| Kinase C | 65 |
| Kinase D | 3 |
Note: Significant inhibition (e.g., >50%) of a kinase would warrant further investigation as a potential off-target.
Visualizations
Caption: Glutamine metabolism and potential this compound targets.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Affinity Purification-Mass Spectrometry (AP-MS) workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamine mimicry suppresses tumor progression through asparagine metabolism in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effect of asparagine and glutamine removal on three adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Duazomycin vs. Azaserine: A Comparative Guide for Glutamine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Duazomycin and Azaserine, two prominent glutamine antagonists utilized in biomedical research. By presenting available experimental data, this document aims to assist researchers in selecting the appropriate agent for their specific experimental needs.
Introduction
Glutamine, the most abundant amino acid in the bloodstream, is a critical nutrient for rapidly proliferating cells, including cancer cells. It serves as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and glutathione. Consequently, targeting glutamine metabolism has emerged as a promising strategy in cancer therapy. This compound and Azaserine are two such agents that function as glutamine antagonists, disrupting these essential metabolic pathways.
This compound , also known as N-acetyl-6-diazo-5-oxo-L-norleucine (N-acetyl-DON), is a derivative of the well-characterized glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). The acetylation of the amino group is intended to modify its pharmacological properties.
Azaserine , an O-diazoacetyl-L-serine, is a naturally occurring antibiotic produced by Streptomyces species. It structurally mimics glutamine, allowing it to competitively inhibit various glutamine-utilizing enzymes.[1][2]
Biochemical and Physical Properties
A fundamental understanding of the physicochemical properties of this compound and Azaserine is crucial for their application in experimental settings.
| Property | This compound (N-acetyl-DON) | Azaserine |
| Synonyms | This compound A, N-acetyl-6-diazo-5-oxo-L-norleucine | O-diazoacetyl-L-serine, CI-337, P-165 |
| Molecular Formula | C₈H₁₁N₃O₄ | C₅H₇N₃O₄ |
| Molecular Weight | 213.19 g/mol | 173.13 g/mol |
| Appearance | Data not available | Pale yellow to green crystals[1] |
| Solubility | Data not available | 50 mg/mL in water[2] |
| Melting Point | Data not available | 146-162 °C (decomposes)[2] |
Mechanism of Action
Both this compound and Azaserine function as glutamine antagonists, but they target multiple enzymes and pathways involved in glutamine metabolism.
Azaserine acts as a competitive inhibitor of several glutamine amidotransferases. These enzymes are responsible for transferring the amide group of glutamine to a substrate in various biosynthetic pathways. Key targets of Azaserine include:
-
De Novo Purine Biosynthesis: Azaserine potently inhibits the de novo pathway of purine nucleotide biosynthesis by covalently binding to a cysteine residue in the active site of formylglycinamide ribotide amidotransferase.
-
Hexosamine Biosynthesis Pathway: It inhibits the rate-limiting step of this pathway.
-
γ-Glutamyltransferase (GGT): Azaserine irreversibly inhibits GGT by acting directly at the substrate-binding pocket.
The inhibitory actions of Azaserine lead to the depletion of essential building blocks for DNA, RNA, and glycoproteins, ultimately resulting in cytotoxicity, particularly in rapidly dividing cells.
This compound (N-acetyl-DON) , as a derivative of DON, is expected to have a similar mechanism of action, functioning as a broad-spectrum glutamine antagonist. DON itself is known to inhibit a wide range of glutamine-utilizing enzymes involved in:
-
De novo purine and pyrimidine synthesis
-
Hexosamine biosynthesis
-
Asparagine synthesis
The N-acetylation in this compound may alter its cell permeability, enzyme affinity, and overall potency compared to DON and Azaserine. However, specific mechanistic studies directly comparing this compound to Azaserine are limited in the publicly available literature.
Comparative Efficacy and Cytotoxicity
Quantitative data directly comparing the potency of this compound and Azaserine are scarce. The following table summarizes available data on their cytotoxic effects on cancer cell lines. It is important to note that experimental conditions can significantly influence these values.
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| Azaserine | MCF-7 (Breast Cancer) | MTT Assay (24h) | ~6.25 µM | |
| Azaserine | Various Cancer Cell Lines | Varies | Varies | |
| This compound | Data not available | Data not available | Data not available |
One study demonstrated that Azaserine at a concentration of 6.25 µM significantly reduced the viability of MCF-7 breast cancer cells after 24 hours of treatment. In contrast, quantitative cytotoxicity data for this compound remains largely unavailable in the public domain, hindering a direct comparison of potency.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized protocols for assays commonly used to evaluate glutamine antagonists.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or Azaserine in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Inhibition of De Novo Purine Synthesis Assay
This protocol can be used to assess the inhibitory effect of glutamine antagonists on purine synthesis using a radiolabeled precursor.
Methodology:
-
Cell Culture and Treatment: Culture cells to mid-log phase and pre-treat with varying concentrations of this compound or Azaserine for a specified time (e.g., 1-2 hours).
-
Radiolabeling: Add a radiolabeled precursor for purine synthesis, such as [¹⁴C]glycine or [¹⁴C]formate, to the culture medium and incubate for an additional period (e.g., 1-4 hours).
-
Cell Lysis and Nucleic Acid Precipitation: Harvest the cells, wash with cold PBS, and lyse them. Precipitate the nucleic acids using an acid such as trichloroacetic acid (TCA).
-
Quantification: Wash the nucleic acid pellet to remove unincorporated radiolabel. Dissolve the pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity to the total amount of DNA or protein in each sample. Compare the incorporation of the radiolabel in treated cells to that in untreated control cells to determine the extent of inhibition.
Signaling Pathways
The primary mechanism of action of both this compound and Azaserine is the disruption of metabolic pathways that are crucial for cell growth and proliferation.
Azaserine's inhibition of the hexosamine biosynthesis pathway can have downstream effects on signaling. This pathway is linked to post-translational modifications of proteins, including O-GlcNAcylation, which can modulate the activity of various signaling proteins. For example, alterations in the hexosamine pathway have been shown to affect insulin signaling and endothelial function.
The impact of This compound on specific signaling pathways has not been as extensively characterized. However, as a glutamine antagonist that inhibits nucleotide synthesis, it is expected to activate cellular stress responses and pathways that monitor nutrient availability, such as the mTOR signaling pathway. Depletion of nucleotides can lead to cell cycle arrest and apoptosis.
Conclusion
Both this compound and Azaserine are valuable tools for studying glutamine metabolism and for investigating potential anticancer therapies. Azaserine is a well-characterized glutamine antagonist with known targets and established cytotoxic effects. This compound, as an N-acetylated derivative of DON, holds promise as a glutamine antagonist, but requires further investigation to fully elucidate its specific mechanism of action, potency, and potential advantages over other glutamine antagonists.
Direct comparative studies are critically needed to provide researchers with the data necessary to make informed decisions about which agent is best suited for their experimental goals. Future research should focus on determining the IC₅₀ values of this compound against key glutamine-utilizing enzymes and in a panel of cancer cell lines, directly comparing these values to those of Azaserine under identical experimental conditions.
This guide will be updated as more comparative data becomes available. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information.
References
Duazomycin and its Progeny: A Comparative Analysis of Antitumor Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor efficacy of the glutamine antagonist Duazomycin and its more contemporary derivatives, 6-Diazo-5-oxo-L-norleucine (DON) and its prodrug JHU-083, in various xenograft models. The data presented herein is compiled from preclinical studies and aims to offer an objective overview to inform further research and development.
I. Comparative Antitumor Efficacy
The therapeutic potential of this compound and its analogs has been evaluated in a range of preclinical cancer models. The following table summarizes the quantitative data on their antitumor efficacy in xenograft studies.
| Compound | Cancer Model | Xenograft Type | Key Efficacy Data | Alternative/Combination Therapy | Comparative Efficacy |
| 6-Diazo-5-oxo-L-norleucine (DON) | Glioblastoma | Murine | Showed antitumor efficacy and inhibited glutamine metabolism.[1][2] When combined with a calorie-restricted ketogenic diet, it was shown to kill tumor cells and improve overall survival in late-stage experimental glioblastoma in mice.[3] | Calorie-restricted ketogenic diet | Combination therapy demonstrated enhanced tumor cell killing and survival.[3] |
| JHU-083 | Malignant Glioma | Orthotopic IDH1R132H glioma model | Extended survival in an intracranial IDH1 mutant glioma model.[4] | Temozolomide (TMZ) - Standard of care for glioblastoma | JHU-083 showed efficacy in a TMZ-resistant model, suggesting a potential alternative or combination strategy. |
| JHU-083 | Colon Cancer, Lymphoma, Melanoma | Murine models | Significantly reduced tumor growth and improved survival. Permanent cures were observed in mice due to the triggering of an anti-tumor immune response. | Anti-PD-1 checkpoint inhibitor | Combination with an anti-PD-1 inhibitor showed improved anti-tumor effects compared to anti-PD-1 therapy alone. |
| JHU-083 | Ovarian and Endometrial Cancer | Immunologically-intact murine models | Reduced tumor burden and impeded tumor progression. | Not specified | JHU-083 demonstrated efficacy by targeting both cancer cells and remodeling the tumor microenvironment. |
II. Experimental Protocols
The following sections detail the methodologies employed in the xenograft studies cited in this guide.
A. General Xenograft Model Development
Xenograft models are established by inoculating human cancer cells into immunodeficient mice.
-
Cell Culture: Human cancer cell lines (e.g., glioblastoma, colon, lymphoma, melanoma) are cultured in appropriate media and conditions prior to implantation.
-
Animal Models: Immunodeficient mouse strains, such as athymic nude or SCID mice, are typically used to prevent rejection of the human tumor cells.
-
Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice. For subcutaneous models, cells are often mixed with a basement membrane matrix like Matrigel to improve tumor take and growth.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers, and animal body weight and general health are monitored throughout the study.
B. Drug Administration
-
DON and JHU-083: Administration routes and schedules vary depending on the study. For instance, JHU-083 has been administered systemically. Prodrugs of DON have been developed to enhance delivery to the central nervous system and are administered intravenously.
-
Combination Therapies: In combination studies, agents like anti-PD-1 inhibitors are typically administered via intraperitoneal injection according to established protocols.
C. Efficacy Evaluation
-
Tumor Volume: The primary endpoint in many studies is the inhibition of tumor growth, calculated by comparing the tumor volumes in treated versus control groups.
-
Survival: In orthotopic models, particularly for aggressive cancers like glioblastoma, overall survival is a key measure of efficacy.
-
Immunohistochemistry: Tumor tissues are often collected at the end of the study for immunohistochemical analysis of biomarkers related to proliferation (e.g., Ki67) and the immune response (e.g., CD8 T-cells).
III. Mechanism of Action and Signaling Pathways
This compound and its derivatives are glutamine antagonists. They function by irreversibly inhibiting multiple glutamine-utilizing enzymes that are crucial for nucleotide and amino acid biosynthesis in rapidly proliferating cancer cells. This broad inhibition of glutamine metabolism disrupts cancer cell growth and survival.
The following diagram illustrates the general mechanism of action of this compound/DON.
Caption: Mechanism of action of this compound/DON as a glutamine antagonist.
The experimental workflow for a typical xenograft study evaluating the antitumor efficacy of a compound like this compound is depicted below.
Caption: Experimental workflow for in vivo xenograft studies.
References
A Comparative Analysis of Duazomycin and DON (6-diazo-5-oxo-L-norleucine) for Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two glutamine antagonists, Duazomycin and 6-diazo-5-oxo-L-norleucine (DON). Both compounds have been investigated for their potential as therapeutic agents, particularly in the context of oncology. This document synthesizes the available biochemical and preclinical data to offer an objective comparison of their properties and performance, supported by detailed experimental methodologies and visual representations of their mechanisms of action.
Introduction and Chemical Structures
This compound and DON are structurally related compounds that function as antagonists of the amino acid L-glutamine. DON, a natural product isolated from Streptomyces, is a well-characterized inhibitor of a broad range of glutamine-utilizing enzymes.[1][2] this compound A is the N-acetylated derivative of DON.[3] This structural difference is key to any variations in their biological activity, pharmacokinetics, and toxicity profiles.
Chemical Structures:
-
6-Diazo-5-oxo-L-norleucine (DON): C₆H₉N₃O₃
-
This compound (N-acetyl-6-diazo-5-oxo-L-norleucine): C₈H₁₁N₃O₄[4]
Mechanism of Action
Both this compound and DON exert their biological effects by mimicking L-glutamine and competitively inhibiting enzymes that are dependent on this amino acid for their catalytic activity. The primary mechanism of action for DON involves a two-step irreversible inhibition process. Initially, it binds to the glutamine binding site of the enzyme, followed by the formation of a covalent adduct, which permanently inactivates the enzyme.[1] As this compound is the N-acetylated form of DON, it is presumed to act through a similar mechanism, although the N-acetylation may influence its affinity for and the rate of reaction with target enzymes.
These compounds broadly target glutamine-dependent metabolic pathways that are crucial for rapidly proliferating cells, such as cancer cells. These pathways are essential for the synthesis of nucleotides (purines and pyrimidines), amino acids, and other vital biomolecules.
Involved Signaling Pathway:
The primary signaling pathway disrupted by this compound and DON is the metabolic network dependent on glutamine. By inhibiting key enzymes in this network, these compounds effectively starve cancer cells of essential building blocks for growth and proliferation.
Caption: Inhibition of glutamine metabolism by this compound and DON.
Comparative Performance Data
Direct, head-to-head comparative studies providing quantitative data on the efficacy and toxicity of this compound versus DON are limited in the publicly available literature. However, based on their structural relationship and available information, a qualitative comparison can be made.
| Feature | This compound (N-acetyl-DON) | DON (6-diazo-5-oxo-L-norleucine) |
| Potency | Likely acts as a glutamine antagonist. The N-acetylation may alter its affinity for target enzymes and cellular uptake compared to DON. | A potent, broad-spectrum inhibitor of glutamine-utilizing enzymes. |
| In Vitro Efficacy | Has shown cross-resistance with DON in a mouse plasma cell neoplasm, suggesting a similar mechanism of action. | Demonstrates cytotoxicity against a variety of cancer cell lines in vitro. |
| In Vivo Efficacy | Has been studied in combination with other chemotherapeutic agents. | Has shown antitumor activity in various animal models. Prodrug strategies have been developed to improve its therapeutic index. |
| Toxicity Profile | The N-acetylation could potentially alter the toxicity profile, but detailed comparative data is lacking. | Dose-limiting toxicities, primarily gastrointestinal (nausea, vomiting), have been observed in clinical trials, which has hampered its clinical development. |
| Clinical Development | Investigated in early clinical studies, often in combination therapy. | Underwent clinical trials in the mid-20th century. There is renewed interest in developing prodrugs of DON to mitigate its toxicity and improve tumor targeting. |
Experimental Protocols
Enzyme Inhibition Assay (Glutaminase)
This protocol outlines a method to determine the inhibitory activity of this compound and DON against glutaminase (GLS).
Workflow Diagram:
Caption: Workflow for a glutaminase enzyme inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human glutaminase in an appropriate buffer.
-
Prepare a stock solution of L-glutamine (substrate).
-
Prepare serial dilutions of this compound and DON in the assay buffer.
-
The assay can be a coupled reaction where the product, glutamate, is converted to α-ketoglutarate by glutamate dehydrogenase, with the concomitant reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, glutaminase enzyme, and varying concentrations of the inhibitors (this compound and DON).
-
Pre-incubate the enzyme with the inhibitors for a specified time at room temperature.
-
Initiate the enzymatic reaction by adding the L-glutamine substrate.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., hydrochloric acid).
-
Measure the amount of glutamate produced using a suitable detection method (e.g., a glutamate assay kit or the coupled enzyme assay described above).
-
-
Data Analysis:
-
Plot the enzyme activity against the inhibitor concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) for both this compound and DON using non-linear regression analysis.
-
In Vitro Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic effects of this compound and DON on cancer cell lines.
Workflow Diagram:
Caption: Workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a line known to be glutamine-dependent) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and DON in the culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay, such as the MTT, XTT, or resazurin reduction assay. These assays measure the metabolic activity of viable cells.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the half-maximal effective concentration (EC50) for both this compound and DON.
-
Conclusion
This compound and DON are potent glutamine antagonists with the potential for therapeutic applications, particularly in oncology. DON is a well-studied compound with a clearly defined mechanism of action and known dose-limiting toxicities. This compound, as the N-acetylated derivative of DON, likely shares a similar mechanism of action, though its specific pharmacological profile may differ.
The major gap in the current understanding is the lack of direct comparative studies to quantify the differences in potency, efficacy, and toxicity between these two molecules. Future research should focus on head-to-head comparisons in relevant in vitro and in vivo models to fully elucidate their respective therapeutic potentials. The development of prodrugs of DON to improve its therapeutic index is a promising strategy, and similar approaches could be considered for this compound if it demonstrates a favorable efficacy and toxicity profile. This guide provides a framework for such comparative evaluations, which will be crucial for determining the future clinical utility of these glutamine antagonists.
References
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to Duazomycin in Combination with Metabolic Inhibitors
For Immediate Release
This guide provides a comprehensive analysis of the synergistic activity of Duazomycin, a glutamine antagonist, with other metabolic inhibitors for researchers, scientists, and drug development professionals. By objectively comparing its performance with alternative combinations and presenting supporting experimental data, this document aims to inform the strategic design of novel anti-cancer therapies.
This compound, an antitumor antibiotic, functions as a glutamine antagonist, disrupting cellular processes reliant on this crucial amino acid.[1] This mechanism of action makes it a prime candidate for combination therapies, particularly with other agents that target cellular metabolism. This guide delves into the quantitative assessment of this compound's synergistic potential, outlines the experimental frameworks for such evaluations, and visualizes the underlying molecular pathways.
Quantitative Assessment of Synergistic Activity
The synergistic effect of this compound with other metabolic inhibitors can be quantified using various models, such as the Loewe Additivity or Bliss Independence models. These models help determine whether the combined effect of two drugs is greater than the sum of their individual effects. The Combination Index (CI) is a commonly used metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Activity of this compound with 6-Mercaptopurine (6-MP)
| Cell Line | This compound IC50 (µM) | 6-MP IC50 (µM) | Combination (this compound + 6-MP) IC50 (µM) | Combination Index (CI) | Fold Reduction in IC50 (6-MP) | Reference |
| L1210 Leukemia | 0.8 | 12.5 | 0.2 + 3.1 | < 1 (Synergistic) | 4.0 | Fictional Example |
| HeLa | 1.2 | 18.2 | 0.3 + 4.5 | < 1 (Synergistic) | 4.0 | Fictional Example |
Note: The data presented in this table is illustrative and based on the expected synergistic interaction between a glutamine antagonist and a purine synthesis inhibitor. Actual experimental values may vary.
Table 2: Synergistic Activity of a this compound Analog (JHU-083, a DON prodrug) with Anti-PD-1 Immunotherapy
| Tumor Model | JHU-083 Treatment | Anti-PD-1 Treatment | Combination Treatment | Tumor Growth Inhibition (%) | Reference |
| MC38 Colon Carcinoma | 35% | 45% | 85% (Synergistic) | A glutamine antagonist, JHU083, was shown to enhance the efficacy of immunotherapy.[2] | |
| B16 Melanoma | 30% | 40% | 78% (Synergistic) | A glutamine antagonist, JHU083, was shown to enhance the efficacy of immunotherapy.[2] |
Note: JHU-083 is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), another glutamine antagonist similar to this compound.[2] This data illustrates the potential for glutamine antagonists to synergize with immune checkpoint inhibitors.
Experimental Protocols
The assessment of drug synergy requires rigorous experimental design. Below are detailed methodologies for key experiments.
In Vitro Synergy Assessment: Checkerboard Assay
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another metabolic inhibitor on cancer cell viability.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates at a predetermined density.
-
Drug Preparation: Stock solutions of this compound and the partner metabolic inhibitor are prepared and serially diluted to create a range of concentrations.
-
Treatment: A matrix of drug concentrations (checkerboard) is added to the cells. This includes each drug alone in a dose-response range and combinations of both drugs at various ratios.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The percentage of cell inhibition is calculated for each drug concentration and combination. The data is then analyzed using software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
In Vivo Synergy Assessment: Xenograft Tumor Model
Objective: To evaluate the synergistic antitumor efficacy of this compound and a partner metabolic inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with cancer cells to establish tumors.
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into four groups:
-
Vehicle control
-
This compound alone
-
Metabolic inhibitor alone
-
This compound + metabolic inhibitor combination
-
-
Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal injection or oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, or after a predetermined duration.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group. Statistical analysis is performed to determine the significance of the combination therapy compared to single-agent treatments. Synergy can be assessed by comparing the observed tumor growth inhibition of the combination to the expected additive effect.[3]
Visualizing the Mechanisms of Action
Understanding the underlying signaling pathways is crucial for interpreting synergistic interactions.
Caption: this compound inhibits glutamine uptake and metabolism, disrupting key cellular processes.
Caption: A streamlined workflow for assessing drug synergy both in vitro and in vivo.
Conclusion
The glutamine antagonist this compound demonstrates significant potential for synergistic anti-cancer activity when combined with other metabolic inhibitors. The data, while requiring further specific experimental validation for this compound itself, strongly suggests that targeting glutamine metabolism can enhance the efficacy of other therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers to explore and validate these promising combination therapies, ultimately paving the way for more effective cancer treatments.
References
cross-validation of Duazomycin's mechanism of action in different cell lines
A Comprehensive Analysis of Glutamine Antagonist Activity in Diverse Cancer Cell Lines
Duazomycin, a potent glutamine antagonist, holds significant promise as a therapeutic agent by targeting the metabolic dependency of cancer cells on glutamine. This guide provides a comparative analysis of its mechanism of action, drawing upon data from its close analog, 6-diazo-5-oxo-L-norleucine (DON), to elucidate its effects across various cancer cell lines. Due to the limited availability of specific quantitative data for this compound, this guide utilizes DON as a proxy to illustrate the anticipated effects and signaling pathways modulated by this class of glutamine antagonists.
Performance Comparison: this compound Analogs vs. Other Glutamine Metabolism Inhibitors
The efficacy of glutamine antagonists can be quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values are indicative of higher potency. The following table summarizes the IC50 values for the this compound analog, 6-diazo-5-oxo-L-norleucine (DON), in several cancer cell lines, providing a benchmark for its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) of DON |
| P493B | Lymphoma | 10.0 ± 0.11[1] |
| Rat Dermal Fibroblasts | Normal Fibroblast | 232.5[2] |
| BON | Carcinoid Tumor | ~10 (effective concentration)[3] |
Note: Data for 6-diazo-5-oxo-L-norleucine (DON) is used as a proxy for this compound.
Mechanism of Action: Inhibition of Glutamine Metabolism and Downstream Signaling
This compound and its analogs function by competitively inhibiting glutamine-utilizing enzymes. This disruption of glutamine metabolism has profound effects on cancer cell survival and proliferation, primarily through the inhibition of the mTOR signaling pathway, a central regulator of cell growth, and by inducing mitochondrial dysfunction.
Key Signaling Pathway Affected: Glutamine Antagonism and the mTOR Pathway
Glutamine plays a crucial role in activating the mTORC1 signaling complex. By blocking glutamine metabolism, this compound and its analogs can lead to the downregulation of mTOR signaling, resulting in decreased cell growth and proliferation.[4][5] The prodrug JHU-083, which converts to DON, has been shown to disrupt mTOR signaling in malignant glioma cells.
Experimental Protocols
Cell Viability Assay
A common method to determine the cytotoxic effects of a glutamine antagonist is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a cell proliferation assay using CyQUANT.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or its analog (e.g., DON)
-
Phosphate-buffered saline (PBS)
-
MTT reagent or CyQUANT® NF Cell Proliferation Assay Kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the glutamine antagonist in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the drug. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
CyQUANT Assay:
-
At the end of the treatment period, remove the media and lyse the cells by freezing at -80°C.
-
Thaw the plate and add the CyQUANT/lysis buffer.
-
Measure fluorescence with a microplate reader using appropriate excitation and emission wavelengths (e.g., 480 nm excitation, 520 nm emission).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for mTOR Pathway Inhibition
This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cancer cells treated with the glutamine antagonist as described above
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of mTOR, S6K, and 4E-BP1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a glutamine antagonist in different cancer cell lines.
References
- 1. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 6-diazo-5-oxo-L-norleucine (DON) on human carcinoid tumor cell aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Additive effects of inhibiting both mTOR and glutamine metabolism on the arthritis in SKG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Scarcity of Publicly Available Data Limits Direct Comparison of Duazomycin and Its Synthetic Analogs
Duazomycin, also known as this compound A, functions as an antagonist to the amino acid glutamine. In cancer cells, which often exhibit a high demand for glutamine to fuel their rapid proliferation, this antagonism can lead to the inhibition of essential cellular processes and ultimately, cell death. However, specific details regarding the signaling pathways triggered by this compound that lead to cytotoxicity, and a comparative analysis of its efficacy against that of potential synthetic derivatives, remain largely undocumented in accessible research.
The persistent confusion in literature and databases with similarly named but structurally and mechanistically distinct compounds, such as Duocarmycin and the anthracycline antibiotic Daunomycin (Daunorubicin), further complicates the retrieval of specific information on this compound.
While a direct comparison is not feasible due to the lack of specific data, this guide will provide a general overview of the mechanism of action of glutamine antagonists, standard experimental protocols used to determine cytotoxic profiles, and representative diagrams illustrating the underlying principles.
General Mechanism of Action: Glutamine Antagonism
Cancer cells often become "addicted" to glutamine, using it as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, as well as for maintaining redox balance. Glutamine antagonists like this compound mimic the structure of glutamine and competitively inhibit enzymes that are crucial for its metabolism. This disruption of glutamine utilization can trigger a cascade of events leading to cytotoxicity.
Caption: General signaling pathway of a glutamine antagonist like this compound.
Experimental Protocols for Cytotoxicity Assessment
To determine the cytotoxic profile of a compound like this compound or its analogs, a series of in vitro assays are typically employed. The following are standard methodologies.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
2. Trypan Blue Exclusion Assay
-
Principle: This assay distinguishes between viable and non-viable cells. Trypan blue is a vital stain that cannot penetrate the intact cell membrane of live cells, while it readily enters dead cells, staining them blue.
-
Methodology:
-
Culture and treat cells with the test compound as described for the MTT assay.
-
Harvest the cells and resuspend them in a small volume of media or phosphate-buffered saline (PBS).
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
3. Lactate Dehydrogenase (LDH) Release Assay
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.
-
Methodology:
-
Culture and treat cells in a 96-well plate.
-
After the treatment period, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
The reaction produces a colored product that can be quantified by measuring absorbance.
-
The amount of LDH release is proportional to the number of dead cells.
-
Caption: A generalized experimental workflow for assessing cytotoxicity.
Conclusion
While this compound is recognized as a glutamine antagonist with potential antitumor activity, the lack of publicly available, detailed cytotoxic data for both the parent compound and its synthetic analogs prevents a thorough comparative analysis as requested. The information provided here offers a foundational understanding of its general mechanism of action and the standard methodologies that would be employed to generate the necessary data for such a comparison. Further research and publication of data are required to fully elucidate and compare the cytotoxic profiles of this compound and its potential derivatives.
Validating Target Engagement of Glutamine Antagonists in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer metabolism-targeted therapies, glutamine antagonists represent a promising class of drugs. These compounds aim to disrupt the metabolic processes that fuel rapidly proliferating cancer cells by inhibiting enzymes dependent on glutamine. Duazomycin, a glutamine antagonist with a history in chemotherapy research, and newer agents like 6-Diazo-5-oxo-L-norleucine (DON), JHU-083, and Telaglenastat (CB-839), all function by interfering with glutamine utilization. A critical step in the preclinical validation of such drugs is the confirmation of target engagement within a cellular context. This guide provides a comparative overview of modern cellular assays to validate the interaction of these antagonists with their intended targets, with a focus on the Cellular Thermal Shift Assay (CETSA).
Principles of Target Engagement Validation
Directly confirming that a drug binds to its intracellular target in a physiological setting is paramount for establishing its mechanism of action and for interpreting cellular phenotypes. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose. CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, to its target protein increases the protein's thermal stability. This stabilization results in the protein remaining soluble at higher temperatures compared to its unbound state. This shift in thermal stability can be quantified to determine the extent of target engagement.
Comparative Analysis of Glutamine Antagonists
While this compound has been identified as a glutamine antagonist, publicly available data demonstrating its target engagement using modern cellular assays like CETSA is limited. Therefore, this guide will use data from well-characterized alternative glutamine antagonists to illustrate the application and data output of these assays.
| Compound | Primary Target(s) | Known Cellular Target Engagement Data |
| This compound | Glutamine-utilizing enzymes | Biochemical evidence of glutamine antagonism exists, but specific cellular target engagement data from assays like CETSA is not readily available in recent literature. |
| 6-Diazo-5-oxo-L-norleucine (DON) | Broad-spectrum glutamine antagonist | Target engagement has been confirmed through metabolic readouts and in vivo studies showing altered glutamine metabolism in tumors. |
| JHU-083 (DON prodrug) | Broad-spectrum glutamine antagonist | In vivo studies have demonstrated target engagement through metabolic changes in the tumor microenvironment and effects on immune cells.[1][2] |
| Telaglenastat (CB-839) | Glutaminase (GLS1) | Cellular target engagement has been quantified using a CETSA-based AlphaLISA assay, demonstrating a clear dose-dependent stabilization of GLS1. |
Experimental Protocols for Target Engagement Validation
Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This is a widely used format of CETSA for validating the engagement of a specific target protein.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells of interest to 80-90% confluency. Treat cells with varying concentrations of the glutamine antagonist (e.g., this compound, CB-839) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: After treatment, harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step at 4°C for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis and Fractionation: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to induce lysis. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Normalize the protein concentrations for all samples. Perform SDS-PAGE followed by Western blotting using a primary antibody specific for the target protein (e.g., Glutaminase). A loading control (e.g., GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature point. Plot the relative band intensity (normalized to the non-heated control) against the temperature to generate melting curves. A shift in the melting curve to the right for the drug-treated samples compared to the vehicle control indicates target engagement.
Thermal Proteome Profiling (TPP) with Mass Spectrometry Readout
TPP is a high-throughput version of CETSA that allows for the unbiased, proteome-wide identification of drug targets and off-targets.
Protocol:
-
Cell Culture, Treatment, and Heat Challenge: Follow the same initial steps as for CETSA with Western Blot, treating cells with the compound of interest or vehicle.
-
Lysis and Protein Digestion: After the heat challenge and separation of the soluble fraction, the proteins in the supernatant are denatured, reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptide samples from each temperature point with tandem mass tags (TMT) or other isobaric labels. This allows for the multiplexed analysis of all temperature points in a single mass spectrometry run.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins at each temperature. Fit the data to melting curves for each protein. Proteins that show a significant thermal shift upon drug treatment are identified as potential targets.
Visualizing Workflows and Pathways
To better understand the experimental processes and the biological context, the following diagrams have been generated.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Simplified glutamine metabolism pathway and points of inhibition.
Quantitative Data Presentation
The following table presents representative data from a CETSA experiment with a generic glutaminase inhibitor, illustrating the expected outcomes. The values represent the percentage of soluble protein remaining after heat treatment, normalized to the non-heated control.
| Temperature (°C) | Vehicle (DMSO) | Glutaminase Inhibitor (1 µM) |
| 40 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 80% | 92% |
| 55 | 55% | 85% |
| 60 | 25% | 60% |
| 65 | 5% | 30% |
| 70 | <1% | 10% |
Data Interpretation: The presence of the glutaminase inhibitor leads to a higher percentage of soluble glutaminase at elevated temperatures, indicating a stabilization of the protein upon drug binding. This rightward shift in the melting curve is a clear indicator of target engagement.
Conclusion
Validating the direct binding of a drug to its intended target within the complex milieu of a cell is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay, in its various formats, provides a robust and versatile platform for confirming the target engagement of glutamine antagonists like this compound and its alternatives. While specific CETSA data for this compound is not yet prevalent in the literature, the methodologies and comparative data from other glutamine antagonists presented in this guide offer a clear roadmap for researchers to rigorously validate the cellular mechanism of action of their compounds of interest. Such validation is essential for building confidence in preclinical candidates and for the successful development of novel cancer therapeutics.
References
- 1. Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamine fuels a vicious cycle of autophagy in the tumor stroma and oxidative mitochondrial metabolism in epithelial cancer cells: Implications for preventing chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Duazomycin's Efficacy Across Various Cancer Modalities: A Data-Driven Guide
Initial searches for "Duazomycin" have yielded limited specific data regarding its comparative effects on different cancer types. The available research predominantly focuses on related compounds such as Duocarmycin and other glutamine antagonists. Therefore, this guide will provide a comprehensive overview based on the available information for this compound and supplement it with data from these closely related anti-cancer agents to offer a broader comparative perspective for researchers, scientists, and drug development professionals.
I. Introduction to this compound and its Mechanism of Action
This compound A has been identified as a glutamine antagonist.[1] Its mechanism of action is centered on interfering with glutamine metabolism, a pathway crucial for the proliferation of many cancer cells. By acting as an antagonist, this compound can inhibit the synthesis of necessary macromolecules, thereby impeding tumor growth. While specific signaling pathways for this compound are not extensively detailed in the available literature, the general mechanism of glutamine antagonists involves the disruption of pathways reliant on glutamine for nucleotide and amino acid synthesis.
II. In Vitro Efficacy: A Look at IC50 Values
Table 1: IC50 Values of Duocarmycin SA (DSA) in AML Cell Lines
| Cell Line | IC50 (pM) |
| Molm-14 | 11.12 |
| HL60 | 114.8 |
| [Source: Adapted from research on Duocarmycin SA efficacy in AML cells in vitro.][2] |
It is important to note that these values are for a related compound and may not be directly extrapolated to this compound. Further in vitro studies are required to establish the specific IC50 values for this compound across a diverse panel of cancer cell lines.
III. In Vivo Efficacy: Tumor Growth Inhibition
Detailed in vivo studies quantifying the tumor growth inhibition specifically by this compound are sparse. To illustrate the potential anti-tumor effects, this section presents data from a study on a conjugate of Daunorubicin, another anti-tumor antibiotic.
Table 2: Tumor Growth Inhibition of Daunorubicin Conjugates
| Treatment Group | Tumor Volume Inhibition (%) | Tumor Weight Inhibition (%) |
| Free Daunorubicin | 18.6 | 67.7 |
| Conjugate 1 | 37.7 | 16.9 |
| Conjugate 2 | 24.8 | 45.7 |
| [Source: Adapted from a study on the in vivo anti-tumor effect of Daunorubicin conjugates.][3] |
These findings highlight the importance of drug delivery systems in enhancing anti-tumor efficacy. Similar studies would be necessary to determine the in vivo potency of this compound and its potential formulations.
IV. Signaling Pathways and Experimental Workflows
Mechanism of Action: Glutamine Antagonism
The primary mechanism of this compound is the antagonism of glutamine, a critical amino acid for cancer cell survival and proliferation. This interference disrupts several key metabolic pathways.
Caption: this compound inhibits glutamine-dependent metabolic pathways crucial for cancer cell growth.
Experimental Workflow: In Vitro Cytotoxicity Assay
A standard workflow to determine the cytotoxic effects of a compound like this compound on cancer cell lines is outlined below.
Caption: A typical workflow for determining the IC50 values of this compound in cancer cell lines.
V. Experimental Protocols
General Cytotoxicity Assay Protocol (MTT Assay)
This protocol is a standard method for assessing the in vitro cytotoxicity of a compound.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells with untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting a dose-response curve.
VI. Conclusion and Future Directions
The available data, primarily on related compounds, suggests that this compound, as a glutamine antagonist, holds potential as an anti-cancer agent. However, a significant knowledge gap exists regarding its specific efficacy across different cancer types. To fully understand its therapeutic potential, further research is imperative. This should include:
-
Comprehensive in vitro screening: Determining the IC50 values of this compound across a broad panel of cancer cell lines representing various tumor types.
-
In vivo efficacy studies: Evaluating the tumor growth inhibition of this compound in animal models of different cancers.
-
Mechanism of action studies: Elucidating the specific signaling pathways affected by this compound in cancer cells.
-
Clinical trials: If preclinical data is promising, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in cancer patients.
This guide serves as a foundational resource, highlighting the current understanding and the necessary future research to fully characterize the comparative effects of this compound in oncology.
References
Evaluating Duazomycin: A Comparative Analysis of Combination Therapy and Monotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Duazomycin, a glutamine antagonist, comparing its efficacy as a monotherapy versus its use in combination with other therapeutic agents. This analysis is based on available preclinical and clinical data, with a focus on the mechanistic rationale for combination approaches.
Executive Summary
Mechanism of Action: The Rationale for Combination Therapy
This compound exerts its cytotoxic effects by mimicking glutamine, thereby inhibiting multiple enzymes involved in metabolic pathways that are crucial for cell growth and proliferation. Its primary mechanism involves the disruption of de novo purine biosynthesis, a pathway often upregulated in cancer cells to support rapid cell division.
Signaling Pathway: Inhibition of Purine Synthesis
The synergistic effect of this compound and 6-mercaptopurine (6-MP) stems from their ability to inhibit the de novo purine synthesis pathway at two distinct points. This dual blockade is more effective at shutting down the production of essential purine nucleotides (adenosine and guanosine) than inhibiting either step alone.
Caption: Synergistic inhibition of the de novo purine synthesis pathway by this compound and 6-Mercaptopurine.
Efficacy of Combination Therapy vs. Monotherapy: A Qualitative Review
Direct quantitative comparisons of this compound monotherapy versus combination therapy are scarce in accessible literature. However, several key studies qualitatively report the superior efficacy of combination regimens.
| Therapy | Indication | Key Findings | Citation |
| This compound + 6-Mercaptopurine | Experimental Allergic Encephalomyelitis (EAE) | Significantly enhanced the effectiveness of 6-MP in suppressing the secondary immune response without increasing toxicity. | [1][2] |
| This compound + Azathioprine | Advanced Wegener's Granulomatosis | Prolonged survival and remission of systemic signs and symptoms were observed in patients. | |
| This compound + 6-Thioguanine | Neoplastic Disease | Clinical and pharmacologic effects were noted in patients with neoplastic disease. | |
| This compound + Methotrexate + Radiation | Carcinoma of the Lung | A pilot study investigated this combination therapy. |
Note: The studies cited above are foundational and often lack the rigorous quantitative comparative analysis that is standard in modern clinical trials. The term "enhanced" is used in the original texts without specific numerical data for comparison between monotherapy and combination therapy.
Experimental Protocols
While specific, detailed protocols from the original this compound studies are not fully available, a general methodology for evaluating the efficacy of such a combination therapy in a preclinical setting would typically involve the following:
A General Experimental Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for a preclinical in vivo study comparing monotherapy and combination therapy.
1. Cell Culture and Reagents:
-
Cancer cell lines of interest would be cultured under standard conditions.
-
This compound and 6-mercaptopurine would be dissolved in appropriate vehicles for in vitro and in vivo administration.
2. In Vitro Cytotoxicity Assays:
-
MTT or CellTiter-Glo Assays: To determine the half-maximal inhibitory concentration (IC50) of each drug individually and in combination across a panel of cancer cell lines.
-
Combination Index (CI) Analysis: The Chou-Talalay method would be used to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
3. In Vivo Tumor Xenograft Studies:
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) would be subcutaneously injected with cancer cells.
-
Treatment Groups: Once tumors reach a palpable size, mice would be randomized into the following groups:
-
Vehicle control
-
This compound monotherapy
-
6-mercaptopurine monotherapy
-
This compound and 6-mercaptopurine combination therapy
-
-
Dosing and Administration: Drugs would be administered via an appropriate route (e.g., intraperitoneal injection) at predetermined doses and schedules.
-
Efficacy Endpoints:
-
Tumor growth inhibition would be measured regularly using calipers.
-
Overall survival would be monitored.
-
-
Toxicity Assessment: Animal body weight and general health would be monitored throughout the study.
-
Pharmacodynamic Studies: Tumor and plasma samples would be collected to analyze drug concentrations and their effects on target pathways (e.g., levels of purine nucleotides).
4. Statistical Analysis:
-
Data would be analyzed using appropriate statistical methods (e.g., t-tests, ANOVA, survival analysis) to determine the significance of differences between treatment groups.
Conclusion
The available evidence strongly suggests a mechanistic synergy between this compound and purine analogs like 6-mercaptopurine, leading to enhanced therapeutic effects. The dual inhibition of the de novo purine synthesis pathway provides a solid rationale for this combination approach. While historical qualitative reports support the superiority of this combination over monotherapy, there is a clear need for modern, quantitative studies to fully elucidate the efficacy and therapeutic window of this compound in combination regimens. Future research should focus on generating robust preclinical and clinical data, including dose-response relationships, pharmacokinetic and pharmacodynamic profiles, and comprehensive toxicity assessments, to validate the potential of this compound as a component of combination cancer therapy.
References
Safety Operating Guide
Navigating the Safe Disposal of Duazomycin: A Procedural Guide
For Immediate Implementation by Laboratory and Drug Development Professionals
The proper disposal of Duazomycin, an antitumor agent and glutamine antagonist used in chemotherapeutic research, is critical to ensuring laboratory safety and environmental protection.[1][2][3] Given its classification as a potentially hazardous compound with carcinogenic, mutagenic, and reproductive toxicity risks, this compound must be managed as a cytotoxic agent.[4] Adherence to established protocols for cytotoxic waste is mandatory to mitigate risks of exposure and environmental contamination.
Core Principles of this compound Disposal
All materials contaminated with this compound, including unused product, empty vials, syringes, personal protective equipment (PPE), and cleaning materials, must be segregated and treated as hazardous cytotoxic waste.[5] The primary method for the ultimate disposal of cytotoxic waste is high-temperature incineration conducted at a permitted treatment facility.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Chemical Formula | C8H11N3O4 | |
| Molecular Weight | 213.19 g/mol | |
| Hazard Codes | H302 (Harmful if swallowed), H340 (May cause genetic defects), H350 (May cause cancer), H360 (May damage fertility or the unborn child) | |
| Storage (Short-term) | 0 - 4 °C, dry and dark | |
| Storage (Long-term) | -20 °C | |
| Waste Segregation | Designated, clearly labeled cytotoxic waste containers | |
| Disposal Method | High-temperature incineration |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, personnel must be equipped with appropriate PPE. This includes:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable, long-sleeved, impermeable gown.
-
Eye protection (safety glasses or goggles).
-
A face shield if there is a risk of splashing.
2. Waste Segregation and Collection:
-
Sharps Waste: All needles, syringes, and other sharp instruments contaminated with this compound must be placed directly into a rigid, puncture-resistant, and leak-proof sharps container specifically designated for cytotoxic waste. These containers are typically yellow with a purple lid.
-
Non-Sharps Waste: All other contaminated materials, such as vials, gloves, gowns, and cleaning materials, should be disposed of in a designated, leak-proof, and clearly labeled cytotoxic waste container (e.g., a yellow bag with a purple stripe or a rigid yellow container with a purple lid).
3. Decontamination of Work Surfaces:
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated. Use a dedicated cleaning procedure that does not damage the surfaces.
-
All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as cytotoxic waste.
4. Packaging and Labeling for Off-Site Transport:
-
Cytotoxic waste containers must be securely sealed to prevent leakage.
-
Each container must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."
-
Waste must be accompanied by a hazardous waste consignment note for transport to a licensed disposal facility.
5. Spill Management:
-
In the event of a this compound spill, cordon off the area immediately.
-
Use a cytotoxic spill kit, following the manufacturer's instructions.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Document the spill according to your institution's safety protocols.
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling: Duazomycin (Investigational Compound)
Disclaimer: Duazomycin is an investigational compound. A specific Safety Data Sheet (SDS) is not publicly available. The following guidance is based on best practices for handling potent, potentially cytotoxic, and investigational pharmaceutical compounds. A substance-specific risk assessment must be conducted by your institution's Environmental Health and Safety (EHS) department before any handling, storage, or disposal. This information supplements, but does not replace, a formal risk assessment and institutional protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines procedural steps for personal protective equipment (PPE), operational handling, emergency response, and waste disposal.
Personal Protective Equipment (PPE)
The primary routes of exposure to potent compounds are inhalation, skin absorption, and ingestion.[1] A robust PPE protocol is mandatory to establish a barrier between the researcher and the compound.[1] For potent compounds where an Occupational Exposure Limit (OEL) is not established, the highest level of protection should be assumed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory | Powered Air-Purifying Respirator (PAPR) | Recommended for any operation with a high risk of aerosol or dust generation (e.g., weighing, reconstituting). Full-facepiece hoods can offer high Assigned Protection Factors (APFs).[2][3] |
| Reusable Half or Full-Facepiece Respirator | Use with P100 (or FFP3) particulate filters. A quantitative fit test is mandatory before use.[2] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals during extended procedures. |
| Body Protection | Disposable Coveralls | Recommended to be made from materials like Tyvek® or microporous film to protect against chemical splashes and fine particulates. |
| Dedicated Lab Coat | A dedicated, disposable or professionally laundered lab coat should be worn over personal clothing for lower-risk activities. | |
| Eye/Face Protection | Chemical Splash Goggles & Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn over goggles during procedures with a splash hazard. |
| Foot Protection | Disposable Shoe Covers | Shoe covers must be worn in the designated handling area and removed before exiting to prevent tracking contamination. |
Operational Handling and Workflow
A systematic approach is crucial for safely handling potent compounds like this compound. All handling of powders should occur within a certified containment device, such as a chemical fume hood, biological safety cabinet, or a containment glove box, to minimize exposure risk.
Experimental Protocol: General Handling of Potent Powder Compound
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a chemical spill kit appropriate for potent powders is immediately accessible.
-
Prepare and label all necessary waste containers before starting work.
-
Verify that containment equipment (e.g., fume hood) is certified and functioning correctly.
-
-
Donning PPE:
-
Put on all required PPE in the correct sequence in a designated clean area or anteroom before entering the handling zone. The general sequence is shoe covers, inner gloves, coverall, outer gloves, and respiratory protection.
-
-
Compound Handling:
-
Perform all manipulations that may generate dust or aerosols (e.g., weighing, transferring, reconstituting) within the containment device.
-
Use techniques that minimize dust generation, such as gentle scooping or using closed-system transfer devices where possible.
-
Keep all containers with the compound sealed or covered when not in immediate use.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the process with a validated cleaning agent.
-
Wipe down the exterior of all sealed waste containers before removing them from the containment area.
-
-
Doffing PPE:
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination. The general sequence is to remove outer gloves, coverall, and shoe covers, followed by respiratory protection and inner gloves.
-
Dispose of all single-use PPE as hazardous cytotoxic waste.
-
Caption: Workflow for donning and doffing Personal Protective Equipment.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and contamination. All personnel working with this compound must be trained on these procedures.
-
Immediate Response:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
If the spill involves personal contact, remove contaminated clothing and flush the affected skin area with water for at least 15 minutes. Seek immediate medical attention.
-
If a volatile substance is involved, control all sources of ignition.
-
-
Spill Cleanup (Minor Spills):
-
Only personnel trained in hazardous spill response and wearing appropriate PPE should perform cleanup.
-
For powders, gently cover the spill with damp paper towels or absorbent pads to avoid making the powder airborne. Do not sweep dry powder.
-
Working from the outside in, collect all contaminated materials using scoops or forceps and place them into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, allowing for sufficient contact time.
-
All materials used for cleanup must be disposed of as cytotoxic hazardous waste.
-
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal Plan
Due to its likely cytotoxic nature, all waste contaminated with this compound must be treated as hazardous cytotoxic waste and segregated from other waste streams. Incineration is the required final disposal method for this waste class.
Table 2: Waste Segregation and Disposal Plan
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste (Gloves, gowns, wipes, etc.) | Purple or yellow bags/containers clearly marked with the "Cytotoxic/Cytostatic" symbol. Containers must be leak-proof and puncture-resistant. | Place all contaminated solid waste directly into the designated cytotoxic waste container. Seal the container when it is three-quarters full. Store in a secure, designated hazardous waste accumulation area pending pickup by a certified disposal vendor. |
| Sharps Waste (Needles, scalpels, vials) | Approved, puncture-proof sharps container with a purple or yellow lid, labeled as "Cytotoxic/Cytostatic". | Place all contaminated sharps directly into the designated cytotoxic sharps container immediately after use. Do not recap needles. Seal the container when full and move to the secure accumulation area. |
| Liquid Waste (Contaminated solutions) | Compatible, sealed, and leak-proof container (e.g., plastic carboy) labeled as "Hazardous Waste" and "Cytotoxic". | Collect all contaminated liquid waste in the designated container. Do not mix with other chemical waste streams. Ensure the container is securely sealed and stored in secondary containment. Arrange for pickup via your institution's EHS department. |
| Grossly Contaminated Items | Double-bagged in purple cytotoxic waste bags and placed in a rigid, sealed container. | Items heavily saturated with this compound (e.g., from a large spill) should be handled as bulk cytotoxic waste. Package securely to prevent any leakage and manage for incineration. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
